molecular formula PtRu B12052637 Platinum--ruthenium (1/1) CAS No. 172515-31-0

Platinum--ruthenium (1/1)

Cat. No.: B12052637
CAS No.: 172515-31-0
M. Wt: 296.2 g/mol
InChI Key: CFQCIHVMOFOCGH-UHFFFAOYSA-N
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Description

Significance of Platinum-Ruthenium (1/1) in Electrocatalysis and Fuel Cell Technologies

The primary significance of Platinum-Ruthenium (Pt-Ru) with a 1:1 atomic ratio lies in its superior performance as an anode catalyst, especially in Direct Methanol (B129727) Fuel Cells (DMFCs). fuelcellstore.comfuelcellstore.comhorizoneducational.com Platinum is a highly effective catalyst for the oxidation of hydrogen and small organic molecules like methanol. mdpi.com However, a major challenge in methanol oxidation is the poisoning of the platinum surface by carbon monoxide (CO), a reaction intermediate. mdpi.commdpi.com This poisoning blocks the active sites on the platinum surface, drastically reducing the fuel cell's efficiency and performance. mdpi.com

This is where ruthenium plays a crucial role. The inclusion of ruthenium in a 1:1 atomic ratio with platinum creates a bifunctional catalyst. mdpi.com While platinum is responsible for the dehydrogenation of methanol, ruthenium facilitates the oxidation of the poisoning CO species at lower potentials than pure platinum. mdpi.comminingweekly.com Ruthenium atoms promote the adsorption and dissociation of water molecules to form hydroxyl species (OHads). These hydroxyl species then react with the CO adsorbed on adjacent platinum sites, oxidizing it to carbon dioxide (CO2) and thereby regenerating the active platinum surface. mdpi.comacs.org This enhanced CO tolerance is a critical factor for the practical application of DMFCs. fuelcellstore.commdpi.com

Beyond DMFCs, Pt-Ru (1/1) catalysts have also demonstrated improved tolerance to CO-contaminated hydrogen fuel streams in low-temperature Polymer Electrolyte Membrane Fuel Cells (PEMFCs). fuelcellstore.com This is particularly relevant when the hydrogen fuel is produced through reforming processes, which can leave residual CO impurities.

Overview of Key Research Areas Pertaining to Platinum-Ruthenium (1/1) Systems

Research on Pt-Ru (1/1) electrocatalysts is multifaceted, focusing on optimizing their performance and addressing existing limitations. Key areas of investigation include:

Synthesis and Nanostructure Control: Researchers are exploring various synthesis methods to produce Pt-Ru nanoparticles with controlled size, morphology, and distribution. mdpi.commdpi.com Methods like the polyol method and impregnation techniques are being refined to create smaller, more uniform nanoparticles, which can lead to higher catalytic activity. mdpi.commdpi.com The goal is to maximize the electrochemically active surface area and the synergistic interaction between platinum and ruthenium.

Bifunctional and Single-Atom Alloy Catalysts: A promising research direction involves the development of Pt-Ru single-atom alloys (SAAs). acs.orgnih.gov In these materials, individual ruthenium atoms are dispersed within the platinum nanocrystal lattice. acs.orgnih.gov This precise atomic arrangement has been shown to exhibit ultrahigh specific activity for both methanol and hydrogen oxidation reactions. acs.orgnih.gov Density functional theory (DFT) calculations suggest that the introduction of single Ru atoms significantly reduces the energy required for water decomposition, thereby promoting the removal of CO. acs.org

Electrochemical Performance and Durability Testing: Rigorous electrochemical evaluation is essential to assess the activity and stability of newly developed Pt-Ru (1/1) catalysts. mdpi.compnas.org Techniques such as cyclic voltammetry and chronoamperometry are used to measure key performance indicators like the onset potential for methanol oxidation and the tolerance to CO poisoning. mdpi.com Accelerated stress tests are also employed to simulate the harsh operating conditions of a fuel cell and evaluate the long-term durability of the catalyst and its support. pnas.org

The following table summarizes the performance of different Pt-Ru (1/1) based catalysts from recent research findings:

Catalyst SystemKey FeatureSpecific Activity (Methanol Oxidation)Support MaterialReference
Ru1Ptn-SAASingle-atom alloy23.59 mA cm⁻²- acs.orgnih.gov
PtRu/C (Polyol method)Optimized synthesis119 A gPtRu⁻¹ (at 0.6 V)Carbon mdpi.com
Pt/TROHigh stabilityLost only 3% of initial specific activity after stress testTitanium-Ruthenium Oxide pnas.org

Properties

CAS No.

172515-31-0

Molecular Formula

PtRu

Molecular Weight

296.2 g/mol

IUPAC Name

platinum;ruthenium

InChI

InChI=1S/Pt.Ru

InChI Key

CFQCIHVMOFOCGH-UHFFFAOYSA-N

Canonical SMILES

[Ru].[Pt]

Origin of Product

United States

Synthesis Methodologies for Platinum Ruthenium 1/1 Nanoparticles

Liquid-Phase Synthesis Techniques for PtRu (1/1) Nanoparticles

Liquid-phase synthesis methods are widely employed for producing PtRu (1/1) nanoparticles due to their versatility and ability to yield well-dispersed particles. These techniques involve the chemical reduction of platinum and ruthenium precursor salts in a liquid medium.

The polyol method is a common liquid-phase synthesis technique where a polyol, typically ethylene (B1197577) glycol, serves as both the solvent and the reducing agent. mdpi.comresearchgate.net The process involves heating the polyol solution containing dissolved platinum and ruthenium precursor salts (e.g., hexachloroplatinic acid and ruthenium trichloride) and a carbon support like Vulcan XC-72. mdpi.commdpi.com The high temperature facilitates the reduction of the metal ions to their metallic state, leading to the nucleation and growth of nanoparticles on the carbon support. rsc.org

Key parameters influencing the synthesis include temperature, reaction time, and the pH of the reaction medium. mdpi.com For instance, increasing the pH by adding NaOH can lead to smaller particles with a narrower size distribution. mdpi.com The polyol method is known for producing PtRu nanoparticles with a small average size (around 1.9 nm to 3.9 nm) and a uniform distribution on the support surface. mdpi.com One study demonstrated that using ethylene glycol as the reducing agent at 160°C resulted in nanoparticles with an average size of 1.9 nm. mdpi.commdpi.com However, a notable disadvantage of this method can be the significant loss of precious metals during synthesis, necessitating further optimization. mdpi.com A modified polyol process assisted by microwaves has also been explored, which can enhance the electrocatalytic activity of the resulting nanoparticles. researchgate.net

Reducing AgentSupport MaterialTemperature (°C)Average Nanoparticle Size (nm)Reference
Ethylene GlycolVulcan XC-72 Carbon1601.9 mdpi.commdpi.com
Ethylene GlycolMulti-Walled Carbon NanotubesNot Specified6.51 researchgate.net
Ethylene Glycol (Microwave-assisted)Multi-Walled Carbon NanotubesNot Specified1.87 researchgate.net

This method utilizes a strong reducing agent, typically sodium borohydride (B1222165) (NaBH₄), to reduce the metal precursor salts in an aqueous solution. mdpi.comnih.gov The synthesis involves dissolving metal precursors like H₂PtCl₆ and RuCl₃ in water, often with a carbon support. mdpi.com A solution of NaBH₄ is then added, causing the rapid reduction of the metal ions and the formation of nanoparticles. acs.org

The pH of the solution is a critical parameter; adjusting the pH to approximately 11 with ammonia (B1221849) before adding the reducing agent can help decrease the average size of the nanoparticles and reduce agglomeration. mdpi.com The use of stabilizing agents such as citric acid is also common to control particle growth and prevent aggregation. acs.org This method is straightforward and can produce well-dispersed Pt and Pt-Ru nanoparticles with sizes in the range of 2–5 nm. However, without careful control of parameters, it can sometimes lead to larger particle sizes compared to the polyol method. mdpi.com For example, one synthesis using NaBH₄ resulted in an average particle size of 3.9 nm. mdpi.com

Reducing AgentPrecursorsStabilizer/AdditiveResulting Particle Size (nm)Reference
Sodium BorohydrideH₂PtCl₆, RuCl₃Ammonia (for pH adjustment)3.9 mdpi.com
Sodium BorohydrideH₂PtCl₆, RuCl₃None specified2-5
Sodium BorohydrideH₂PtCl₆Citric AcidNot specified for PtRu acs.org

The microemulsion method involves creating a thermodynamically stable, isotropic dispersion of two immiscible liquids, such as water and oil, stabilized by a surfactant. nih.gov Typically, a water-in-oil reverse microemulsion is used, where nanosized water droplets are dispersed in a continuous oil phase (e.g., n-heptane or isooctane). nih.govresearchgate.net These aqueous nanodroplets act as confined microreactors for the synthesis of nanoparticles.

In a typical synthesis, aqueous solutions of the platinum and ruthenium precursors are encapsulated within the microemulsion droplets. nih.gov A separate microemulsion containing a reducing agent, such as sodium borohydride, is then mixed in. nih.gov The collision and coalescence of the droplets initiate the reduction reaction, leading to the formation of bimetallic nanoparticles within the confined space. acs.org The size of the resulting nanoparticles is highly dependent on the water volume fraction or the water-to-surfactant ratio and typically ranges from 2 to 4 nm. nih.govjst.go.jp The composition of the PtRu nano-alloy can be controlled by adjusting the relative concentrations of the metal precursors in the initial solution. acs.org

Microemulsion SystemReducing AgentKey Control ParameterResulting Particle Size (nm)Reference
water/isooctane/Igepal CA-630/2-propanolSodium BorohydrideWater volume fraction~2-4 nih.gov
water/Triton X-100/propanol-2/cyclohexaneHydrazinePrecursor concentration2.5-4.5 acs.org
water/BRIJ® 30/n-heptaneSodium BorohydrideNot SpecifiedNot Specified researchgate.net

Formic acid can serve a dual role in nanoparticle synthesis, acting as both a reducing agent and a potential structure-directing agent. acs.org The reduction of metal precursors using formic acid is a relatively simple process that can be carried out in an aqueous solution. acs.orgresearchgate.net The method has been effectively used to create platinum nanodendrites by sonicating an aqueous solution of a platinum precursor and formic acid, often in the presence of a nonionic surfactant or polymer as a stabilizer. acs.org While detailed studies focusing specifically on PtRu (1/1) are less common, the principles apply to bimetallic systems. The process offers a straightforward route to producing catalytically active nanoparticles. nih.govacs.org When used as an additive in electrodeposition, however, formic acid has been shown to yield lower catalytic activity for methanol (B129727) oxidation compared to catalysts prepared without it or with other stabilizers like ethanol (B145695) or ethylene glycol. researchgate.net

Similar to the polyol process, other alcohols like methanol and ethanol can also function as reducing agents for the synthesis of PtRu nanoparticles. mdpi.comrsc.org The synthesis is typically conducted in a liquid phase where the alcohol acts as the solvent and reductant. The process involves heating a mixture of the metal salts, a carbon support, and the alcohol. mdpi.com The reaction temperature and pH, adjusted with a base like NaOH, are crucial parameters that influence the final particle characteristics. mdpi.com

A comparative study showed that using ethanol as a reducing agent at 70°C can produce PtRu/C catalysts with an average crystallite size of 4.5 nm. mdpi.com The molar ratio of alkali (NaOH) to the metal precursors significantly affects the particle size and dispersion. mdpi.com This method demonstrates the possibility of tuning nanoparticle properties by selecting different types of alcohol as the reducing agent. mdpi.com

Reducing AgentSupport MaterialTemperature (°C)Average Crystallite Size (nm)Reference
EthanolVulcan XC-72704.5 mdpi.com
Isopropanol (B130326)Vulcan XC-72703.2 mdpi.com

Formic Acid Reduction Method for PtRu (1/1) Nanoparticle Synthesis

Vapor Phase Synthesis Approaches for PtRu (1/1) Nanoparticles

Vapor phase synthesis offers an alternative route to producing high-purity, supportless, or supported PtRu nanoparticles. These methods typically involve the deposition of metal atoms from a vapor onto a substrate or their condensation into particles.

One such technique involves the sublimation of metal-organic precursors, such as metal acetylacetonates, and their subsequent vapor deposition. osti.gov This approach has been used to create supportless, bimetallic Pt-Ru nanotubes by depositing the vaporized precursors inside anodic alumina (B75360) templates. The as-synthesized structures consist of nanoparticulate metallic platinum and hydrous ruthenium oxide. Thermal annealing can then be used to induce alloy formation and modify the nanotube architecture. osti.gov

Another vapor-based approach is supercritical fluid deposition (SFCD). researchgate.net In this method, metal precursors are dissolved in a supercritical fluid, such as carbon dioxide, which possesses properties of both a liquid and a gas. researchgate.net The deposition of PtRu nanoparticles onto a carbon support is achieved through the reduction of the dissolved metal complexes by hydrogen. This technique has been shown to produce isolated, crystalline PtRu nanoparticles with diameters of approximately 2 nm. researchgate.net The deposition density and particle characteristics can be controlled by parameters like temperature and deposition time. researchgate.net

Direct Joule Heating Methods for PtRu (1/1) Electrocatalyst Synthesis

Direct Joule heating has emerged as a rapid and effective method for synthesizing Platinum-Ruthenium (PtRu) (1/1) electrocatalysts. nih.govresearchgate.net This technique utilizes ultra-fast heating, on the order of milliseconds to microseconds, to create uniform and highly active nanoparticles. nih.govresearchgate.netoaepublish.com The process typically involves mixing precursors of platinum and ruthenium with a carbon support, followed by the application of a high-voltage pulse to induce Joule heating. nih.govresearchgate.net

One study demonstrated that an optimized Joule heating condition of 1000 °C for 50 microseconds produced uniform PtRu nanoparticles with an average size of 2.0 ± 0.5 nanometers supported on carbon black. nih.govresearchgate.net This method allows for the synthesis of various nanomaterials with ultrafine nanostructures, including single atoms and intermetallic nanoparticles. oaepublish.com The rapid heating rates, reaching up to ~3,000 °C in milliseconds, can prevent the sintering of the catalyst, leading to high stability. acs.org

The resulting PtRu catalysts synthesized via Joule heating have shown superior electrocatalytic activity for the methanol oxidation reaction (MOR) compared to commercially available catalysts and those produced by standard hydrothermal synthesis. nih.govresearchgate.net For instance, a PtRu/C catalyst synthesized by Joule heating exhibited a peak mass activity of 705.9 mA mgPt-1 for MOR, which is 2.8 times that of a commercial 20 wt.% platinum/carbon catalyst. nih.gov Theoretical calculations suggest that this enhanced activity is due to modified Pt sites within the PtRu nanoparticles, which facilitate strong methanol adsorption and weak carbon monoxide binding. nih.govresearchgate.net Furthermore, these catalysts demonstrate excellent stability, with one study reporting 85.3% current density retention after 24 hours in a two-electrode methanol fuel cell test. nih.gov

Influence of Synthesis Parameters on Nanoparticle Characteristics

The characteristics of Platinum-Ruthenium (1/1) nanoparticles are significantly influenced by various synthesis parameters. Control over these parameters is crucial for tailoring the particle size, composition, and morphology to optimize catalytic performance.

The size of PtRu nanoparticles can be effectively controlled by adjusting synthesis conditions. In the polyol method, the concentration of sodium hydroxide (B78521) (NaOH) is a key factor. canada.ca By varying the NaOH concentration between approximately 0.06 M and 0.1 M, the particle size can be controlled within the range of 0.7 to 4 nm. canada.ca A decrease in NaOH molar concentration from 0.1 to 0.063 mmol dm⁻³ has been shown to increase the PtRu nanoparticle size from 0.7 to 4 nm. researchgate.net Similarly, UV-induced synthesis allows for particle size control by tuning the NaOH/Pt molar ratio; changing this ratio from 125 to 0 results in particle sizes ranging from 1.9 (±0.5) to 3.4 (±0.6) nm. acs.org

The choice of reducing agent in surfactant-free methods also plays a role. Using different alcohols like ethylene glycol, ethanol, and isopropanol can produce crystallite sizes ranging from 1.2 to 4.5 nm. mdpi.com The use of dendrimer-encapsulated synthesis has also been explored to control nanoparticle size, with resulting Pt-Ru nanoparticles ranging from 1.9 to 5.5 nm. mdpi.com

Different liquid-phase synthesis methods, such as those using sodium borohydride or the polyol method, can yield bimetallic nanoparticles with average sizes from 1.9 to 3.9 nm. mdpi.com A decrease in the average nanoparticle size generally leads to an increase in the electrochemical surface area. mdpi.com

Table 1: Influence of Synthesis Parameters on PtRu (1/1) Nanoparticle Size

Synthesis Method Controlling Parameter Parameter Range Resulting Particle Size (nm)
Polyol Method NaOH Concentration 0.06 M - 0.1 M 0.7 - 4 canada.ca
UV-induced Synthesis NaOH/Pt Molar Ratio 0 - 125 1.9 - 3.4 acs.org
Surfactant-free Reducing Agent (alcohols) - 1.2 - 4.5 mdpi.com

Compositional Control and Alloying Degree in PtRu (1/1) Systems

Achieving the desired 1:1 atomic ratio of Platinum to Ruthenium and a high degree of alloying is critical for the catalytic performance of PtRu nanoparticles. Various synthesis methods offer different levels of compositional control.

The polyol method has been shown to produce PtRu/C catalysts with a Pt:Ru atomic ratio close to 1:1. mdpi.com However, this method can sometimes lead to metal losses during synthesis, necessitating further optimization. mdpi.comresearchgate.net Surfactant-free synthesis methods have also been successfully used to obtain PtRu/C catalysts with a Pt:Ru ratio of approximately 1:1. mdpi.com

The degree of alloying, which refers to the extent to which ruthenium atoms are incorporated into the platinum crystal lattice, is a key factor. mdpi.com A shift in the X-ray diffraction peaks to higher angles and a decrease in the crystal lattice parameter are indicative of solid solution formation, which is a result of ruthenium atoms being embedded in the platinum lattice. mdpi.com The degree of alloying can be influenced by the synthesis method. For instance, in one study, the greatest shift in diffraction peaks, indicating a high degree of alloying, was observed for materials synthesized using sodium borohydride. mdpi.com

The use of dendrimers as templates in the synthesis process can also provide control over the composition of the nanoparticles. mdpi.com Furthermore, some synthesis methods allow for the preparation of PtRu catalysts with a consistent composition across a range of particle sizes (1.2-4 nm). researchgate.net

The morphology of PtRu nanostructures can be tailored by adjusting synthesis parameters. For instance, in surfactant-free synthesis methods, varying the pH by adjusting the molar ratio of alkali to the metal precursors has been shown to significantly affect the morphology of the catalysts. mdpi.com The use of different solvents and reducing agents, such as ethylene glycol, can lead to a more uniform spatial distribution of smaller bimetallic nanoparticles. mdpi.com

Solvothermal methods, particularly those employing microwave heating, offer a route to control the shape of nanoparticles. researchgate.net The use of shape-directing agents, such as hexadecylpyridinium chloride, in a solvothermal synthesis has been used to create PtRu nanodendrites. researchgate.net

Electrochemical deposition techniques also provide a means for morphological control. By varying the number of deposition cycles or the concentration of the platinum precursor, various nanostructures such as nanoclusters, nanosheets, nanograss, and nanoflowers can be systematically produced.

Scalability of PtRu (1/1) Catalyst Synthesis Methods for Commercial Application

The scalability of synthesis methods is a crucial factor for the commercial application of PtRu (1/1) catalysts. mdpi.com Liquid-phase synthesis methods, including the polyol and sodium borohydride reduction methods, are considered promising for scaling up due to their low energy requirements, producibility, and the ability to vary composition and structure by changing synthesis parameters. mdpi.com

One study demonstrated the successful scaling of a surfactant-free synthesis method using ethylene glycol to produce one gram of a PtRu/C catalyst per experiment. mdpi.com This scaled-up synthesis was used to produce catalysts with varying metal mass fractions (30%, 40%, and 60%) while maintaining a 1:1 platinum-to-ruthenium ratio. mdpi.com The electrochemical surface area of the catalyst produced via the scaled-up synthesis showed only a minor decrease compared to the lab-scale synthesis. mdpi.com

While some methods show promise for scalability, challenges remain. For example, the polyol method, despite producing highly active catalysts, can suffer from metal losses during synthesis, which would need to be addressed for cost-effective commercial production. mdpi.comresearchgate.net

Advanced Characterization of Platinum Ruthenium 1/1 Electrocatalysts

Structural and Morphological Characterization Techniques for PtRu (1/1) Materials

X-ray Diffraction (XRD) Analysis of PtRu (1/1) Alloys

X-ray diffraction (XRD) is a cornerstone technique for the structural analysis of crystalline materials, including PtRu (1/1) alloys. By bombarding the catalyst with X-rays and analyzing the diffraction pattern, crucial information about the crystal structure, phase composition, and microstructure can be obtained. For PtRu (1/1) alloys, XRD patterns typically exhibit peaks corresponding to a face-centered cubic (fcc) lattice structure. canada.camdpi.com The presence of distinct diffraction peaks around 40° and 46.2° (using a Cu Kα source) indicates the formation of this fcc lattice. canada.ca The primary reflections observed are (111), (200), (220), and (311), which are characteristic of the fcc crystal structure. researchgate.net

The formation of a single-phase alloy is a critical factor for catalytic activity. However, depending on the synthesis method and the support material, phase segregation can occur, leading to the presence of separate Pt-rich and Ru-rich phases or even pure Pt and Ru. researchgate.net For instance, some preparations on carbon supports have shown the formation of pure Pt and a Ru-rich alloy from a nominal 1:1 composition. researchgate.net In some cases, both face-centered cubic (fcc) PtRu and hexagonal close-packed (hcp) RuPt alloys can coexist. researchgate.net

In situ XRD studies offer the significant advantage of monitoring structural changes in the PtRu (1/1) catalyst under operating or simulated fuel cell conditions. This allows for a dynamic understanding of the catalyst's behavior, such as changes in lattice parameters, phase transitions, or particle growth, in response to factors like temperature and electrochemical potential. acs.org For example, in situ XRD has been used to observe size-dependent contractions in the lattice of PtRu/C catalysts. acs.org These studies have revealed that the lattice contractions can be alleviated after gas-phase CO oxidation or the oxygen reduction reaction at elevated temperatures. acs.org Furthermore, in situ investigations have shown that for some phase-segregated PtRu catalysts, no significant change in the core structure occurs as the potential traverses the current onset potential in a direct methanol (B129727) fuel cell. acs.org

The lattice constant of the PtRu (1/1) alloy is a key indicator of the degree of alloying between platinum and ruthenium. According to Vegard's law, the lattice parameter of a solid solution is approximately a linear function of the concentration of its constituent elements. Since the atomic radius of ruthenium is smaller than that of platinum, the incorporation of ruthenium into the platinum fcc lattice results in a contraction of the lattice and a corresponding decrease in the lattice parameter compared to pure platinum. semanticscholar.org

The degree of alloying, often expressed as the atomic fraction of ruthenium (XRu) in the alloy, can be semi-quantitatively estimated using the measured lattice parameter. researchgate.netsemanticscholar.org The lattice parameter can be calculated from the positions of the diffraction peaks, for instance, by using the (111) diffraction peak. semanticscholar.org The shift of the Pt diffraction peaks to higher 2θ angles is a direct consequence of this lattice shrinkage and confirms the formation of a PtRu alloy. semanticscholar.org Studies have shown that for carbon-supported PtRu/C (1:1) catalysts, the lattice constant can vary, and this variation can be used to determine the composition of the fcc alloy. researchgate.netresearchgate.net For instance, a lattice constant of 3.832 Å has been observed for well-alloyed PtRu/C particles, a value lower than that of bulk platinum, attributed to a size-related cluster contraction. acs.org

Table 1: Lattice Parameters and Alloying Degree of PtRu/C Catalysts

Catalyst Lattice Parameter (a) (nm) Ruthenium Atomic Fraction (XRu) (%) Reference
JM PtRu/C 0.3848 55 semanticscholar.org
PtRu/C(DMAB) 0.3848 55 semanticscholar.org

This table presents data on the lattice parameters and calculated alloying degrees for different PtRu/C catalysts, demonstrating the application of XRD in quantifying the extent of alloying.

The average crystallite size of the PtRu (1/1) nanoparticles is another critical parameter that can be determined from XRD data. The well-known Scherrer equation is commonly used to calculate the crystallite size from the broadening of the diffraction peaks. canada.camdpi.com Specifically, the broadening of the (220) peak is often considered reliable for this calculation in carbon-supported catalysts, as it avoids interference from the carbon support's reflection signals. researchgate.net

The crystallite size has a significant impact on the catalyst's electrochemical surface area and, consequently, its activity. Different synthesis methods can yield a range of crystallite sizes, from as small as 1.2 nm to 4.5 nm. mdpi.com For instance, studies have shown that PtRu/C catalysts can be synthesized with average crystallite sizes ranging from 1.9 nm to 3.9 nm, depending on the preparation method. mdpi.com It has also been observed that the mean PtRu particle size can be independent of the metal loading on the carbon support. researchgate.net

Table 2: Crystallite Size of PtRu Catalysts Determined by XRD

Catalyst Synthesis Method Average Crystallite Size (nm) Reference
PtRu/C (B1) Colloidal 1.7 scielo.br
PtRu/C (B2) Colloidal (oxidising/reducing) 9.9 scielo.br
PtRu/C (P) Polyol < 2 mdpi.com
PtRu/C (BH) Borohydride (B1222165) < 2 mdpi.com
PtRu-AA (Commercial) - 3.2 mdpi.com

This table showcases how XRD is used to determine the average crystallite size of PtRu catalysts prepared by various methods, highlighting the influence of synthesis on nanoparticle dimensions.

Lattice Constant and Alloying Degree Determination in PtRu (1/1)

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides invaluable information about the elemental composition and the chemical (oxidation) states of the elements on the surface of the PtRu (1/1) electrocatalyst. wikipedia.orgthermofisher.commalvernpanalytical.com This is particularly crucial as the catalytic reactions occur on the surface of the nanoparticles. XPS works by irradiating the sample with X-rays, which causes the emission of core-level electrons. wikipedia.orgmalvernpanalytical.com The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be determined, which is characteristic of each element and its chemical environment. wikipedia.org

For PtRu (1/1) catalysts, XPS is used to determine the actual surface atomic ratio of Pt to Ru, which may differ from the nominal bulk composition. It can also identify the various oxidation states of both platinum and ruthenium. researchgate.net Typically, platinum is found in its metallic state (Pt⁰) and as platinum oxides (e.g., Pt²⁺, Pt⁴⁺). semanticscholar.org Ruthenium can also exist in its metallic state (Ru⁰) and various oxidized forms. semanticscholar.org The presence of oxidized ruthenium species is believed to be beneficial for the catalyst's tolerance to carbon monoxide (CO) poisoning through the bifunctional mechanism. mdpi.com

The electronic structure of platinum is also affected by the presence of ruthenium in the alloy, a phenomenon known as the ligand effect. mdpi.com This can manifest as a shift in the binding energies of the Pt core levels. For example, a positive shift in the Pt 4f binding energy can be attributed to partial electron transfer from Ru to Pt, which can weaken the adsorption of CO on the Pt sites. semanticscholar.org

Table 3: Pt 4f7/2 Binding Energies for PtRu/C Catalysts

Catalyst Pt 4f7/2 Binding Energy (eV) Reference
JM Pt/C 71.1 semanticscholar.org
JM PtRu/C 71.4 semanticscholar.org
PtRu/C(DMAB) 72.3 semanticscholar.org

This table illustrates the use of XPS to probe the electronic state of platinum in different PtRu/C catalysts, with shifts in binding energy indicating electronic interactions between Pt and Ru.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology and Particle Size

Electron microscopy techniques, namely Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the morphology, particle size, and distribution of PtRu (1/1) nanoparticles on their support material. measurlabs.comnanoparticleanalyzer.comresearchgate.net

TEM, on the other hand, offers higher resolution and provides detailed information about the size, shape, and distribution of individual nanoparticles. measurlabs.comthermofisher.com Since the electron beam passes through the sample in TEM, it allows for the visualization of the internal structure to some extent. thermofisher.com TEM analysis is crucial for determining the particle size distribution, which is often presented as a histogram. mdpi.com Studies have shown that PtRu nanoparticles can be well-distributed on carbon supports with narrow size distributions. mdpi.com For example, mean particle sizes of 2.0 ± 0.2 nm and 2.7 ± 0.4 nm have been reported for PtRu/C catalysts prepared with different reducing agents. semanticscholar.org The uniform distribution of nanoparticles on the support is critical for maximizing the utilization of the catalyst.

Table 4: Particle Size of PtRu Catalysts Determined by TEM

Catalyst Mean Particle Size (nm) Reference
PtRu/C(DMAB) 2.0 ± 0.2 semanticscholar.org
PtRu/C(NaBH4) 2.7 ± 0.4 semanticscholar.org
JM PtRu/C 2.6 ± 0.4 semanticscholar.org
PtRu/C 2.4 ± 0.2 mdpi.com
PtRu/MWCNTs 3.8 ± 0.1 mdpi.com

This table summarizes particle size data obtained from TEM analysis for various PtRu catalysts, demonstrating the precision of this technique in characterizing nanoparticle dimensions.

Energy Dispersive X-ray (EDX) Analysis for Elemental Composition

Energy Dispersive X-ray (EDX or EDS) analysis is a standard technique used to confirm the elemental composition and atomic ratios of synthesized PtRu electrocatalysts. frontiersin.orgscielo.br This method is crucial for verifying that the actual composition of the nanoparticles is close to the nominal (intended) ratio, which is critical for achieving optimal catalytic activity. csic.esresearchgate.net

Studies consistently show that the synthesis method can influence the final atomic ratio. For instance, PtRu/C catalysts synthesized via different reduction methods (formic acid, methanol, ethylene (B1197577) glycol) were shown by EDX to have compositions close to the intended stoichiometry. frontiersin.org Similarly, when prepared using a microemulsion method, EDX analysis of individual nanoparticles confirmed a Pt/Ru atomic ratio of approximately 1.07:1, indicating a high degree of compositional homogeneity among the particles. acs.org In other preparations, the average Pt:Ru atomic ratio measured by EDX was found to be near the nominal composition of 85:15. csic.es This verification is a key step, as the Pt:Ru ratio directly impacts the catalyst's performance, including its resistance to CO poisoning. nih.gov For example, a Pt1Ru1/C catalyst (1:1 ratio) showed significantly better CO tolerance than a Pt1Ru3/C catalyst. nih.gov

Below is a data table summarizing EDX results from various studies on PtRu catalysts, highlighting the close agreement often found between nominal and experimentally determined compositions.

Catalyst SystemSynthesis MethodNominal Pt:Ru Atomic RatioMeasured Pt:Ru Atomic Ratio (EDX)Source
PtRu NanoparticlesWater-in-oil microemulsion1:11.07:1 acs.org
PtRu/CCitric acid reduction1:1Similar to nominal researchgate.net
PtRu/CSpontaneous depositionNot SpecifiedSemi-quantitative composition determined scielo.brresearchgate.net
PtRu/CImpregnation85:15Near nominal 85:15 csic.es
PtRu/CPolyol chemical reduction1:1Confirmed uniform dispersion of Pt and Ru frontiersin.org

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF/STEM) and Electron Energy-Loss Spectroscopy (EELS)

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) combined with Electron Energy-Loss Spectroscopy (EELS) provides powerful insights into the morphology, size distribution, and elemental arrangement within individual PtRu nanoparticles. acs.org HAADF imaging is sensitive to atomic number (Z-contrast), allowing for the differentiation between heavier Pt atoms and lighter Ru atoms. acs.org EELS complements this by providing elemental maps, confirming the spatial distribution of each element. acs.org

These techniques have been employed to investigate the internal structure of PtRu nanoparticles. acs.org For as-prepared samples, HAADF/STEM and EELS can reveal the degree of alloying and whether the nanoparticles have a homogeneous alloy structure, a core-shell configuration, or are present as separate phases. acs.org For example, in one study, HAADF imaging was used to reveal the atomic number contrast, while EELS provided spectroscopic imaging to show the distributions of Pt and Ru, which complemented the HAADF images. acs.org Another study used HAADF-STEM to show that cobalt atoms were located at the hexagonal close-packed (hcp) Ru lattice positions in Co-substituted Ru nanosheets. scispace.com The combination of these techniques is crucial for understanding how the synthesis process affects the final nanostructure, which in turn governs the catalytic activity. researchgate.net

In Situ and Operando Characterization of PtRu (1/1) Electrocatalysts

While ex situ techniques provide essential information about the catalyst's pristine state, they cannot capture the dynamic changes that occur under actual operating conditions. In situ and operando characterization methods are indispensable for observing the catalyst at work, providing real-time information on its structural, electronic, and chemical evolution during electrochemical reactions. frontiersin.orgnih.gov These techniques bridge the gap between the catalyst's physical properties and its functional performance, offering a deeper understanding of reaction mechanisms and deactivation pathways. nih.govbnl.govsoton.ac.uk Spectroscopic methods like X-ray Absorption Spectroscopy (XAS) and Fourier Transform Infrared Spectroscopy (FTIR) are particularly powerful for these investigations. nih.govmdpi.com

In Situ X-ray Absorption Spectroscopy (XAS) for Electronic and Atomic Structure

In situ X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the electronic and local atomic structure of electrocatalysts under reaction conditions. soton.ac.ukd-nb.infonih.gov It is element-specific and does not require long-range order, making it ideal for studying nanoscale and amorphous materials. electrochem.org The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state and local symmetry of the absorbing atom, while the Extended X-ray Absorption Fine Structure (EXAFS) region yields details about the local coordination environment, including bond distances and coordination numbers. nih.gov

For PtRu (1/1) catalysts, in situ XAS studies have been crucial in elucidating the bifunctional mechanism. electrochem.org Studies have tracked the oxidation states of Pt and Ru as a function of the applied potential during reactions like methanol oxidation. electrochem.org For example, operando XAS measurements on a Pt-Ru anode in a PEM fuel cell revealed changes in the adsorbate coverage and catalyst structure as a function of current. electrochem.org It has been shown that the local structure around Pt and Ru atoms changes depending on the operating voltage and the presence of CO in the fuel gas. In situ XAS can detect the reversible oxidation of Pt, which is a key factor in catalyst stability. d-nb.info By comparing different PtRu preparations, researchers have used in situ XAS to understand how synthesis methods impact the catalyst's structure and performance under operating conditions. electrochem.org

In Situ Fourier Transform Infrared Spectroscopy (FTIR) for Reaction Intermediates

In situ Fourier Transform Infrared Spectroscopy (FTIR), particularly in the Attenuated Total Reflection (ATR) mode, is a vital technique for identifying adsorbed intermediates and reaction products at the electrode-electrolyte interface in real-time. mdpi.comsemanticscholar.orgosti.gov For PtRu (1/1) catalysts, in situ FTIR has provided direct evidence for the role of Ru in mitigating CO poisoning during methanol oxidation. mdpi.comsemanticscholar.org

Spectra recorded during methanol electro-oxidation on PtRu/C show characteristic bands for linearly adsorbed CO (CO_L) and the final product, carbon dioxide (CO2). semanticscholar.orgresearchgate.net By monitoring the intensity of these bands as a function of potential, researchers can determine the onset potential for CO oxidation. mdpi.com Studies have shown that on PtRu catalysts, the oxidation of adsorbed CO to CO2 occurs at significantly lower potentials compared to pure Pt catalysts. mdpi.comsemanticscholar.org This is a direct observation of the bifunctional mechanism, where Ru sites provide oxygenated species for the removal of CO adsorbed on adjacent Pt sites. mdpi.com In situ FTIR has also been used to correlate the enhanced CO tolerance and higher CO2 generation with the superior performance of certain PtRu/C catalyst preparations. mdpi.com

The table below summarizes key findings from in situ FTIR studies on PtRu catalysts.

Catalyst SystemReaction StudiedKey Intermediates/Products DetectedMajor FindingsSource
PtRu/CMethanol OxidationAdsorbed CO, CO₂Correlated enhanced CO resistance and CO₂ generation with higher catalytic performance. mdpi.comsemanticscholar.org
PtRuMo/CCO OxidationCO₂Accurately determined the onset potential for CO oxidation, which is difficult to distinguish from other electrochemical processes using voltammetry alone. mdpi.comcsic.es
Ultrathin PtRu NWs/CMethanol OxidationAdsorbed CO, CO₂Compared intermediate formation with commercial Pt/C, demonstrating different reaction pathways. researchgate.net
Pt(111)CO OxidationAdsorbed COIdentified adsorbates and their potential-dependent adsorption geometries. acs.org

In Situ High-Energy X-ray Diffraction (HE-XRD) and Atomic Pair Distribution Function (PDF) Analysis

In situ High-Energy X-ray Diffraction (HE-XRD) coupled with atomic Pair Distribution Function (PDF) analysis is a powerful combination for studying the atomic-level structure of nanocatalysts under operating conditions. osti.gov HE-XRD provides information about the crystalline phases, lattice parameters, and crystallite size, while the PDF analysis, obtained from the Fourier transform of the diffraction data, reveals the local atomic structure, including interatomic distances and coordination numbers, for both crystalline and amorphous materials. osti.gov

This approach has been used to investigate the evolution of the composition and atomic structure of carbon-supported PtRu catalysts during the ethanol (B145695) oxidation reaction (EOR) inside a membrane electrode assembly. osti.gov The results revealed a direct correlation between the catalyst's composition, its atomic structure (specifically Pt interatomic distances and coordination numbers), and its catalytic activity. osti.gov It was observed that the catalytic activity of PtRu electrocatalysts significantly improved during the EOR, which was linked to dynamic, atomic-level structural changes in the nanoalloys as revealed by the in situ HE-XRD/PDF data. osti.gov These findings provide crucial insights into the reaction mechanism and are vital for the rational design of more active and stable nanoalloy catalysts. osti.gov A study on commercial PtRu/C (1:1) catalysts used in situ XRD to show that the particles were in a single-phase state of perfect alloying and that the observed low lattice constant was due to size-related cluster contraction. acs.org

In Situ Energy-Dispersive X-ray (EDX) Analysis

While EDX is commonly used as an ex situ technique, it can also be employed in situ to monitor the elemental composition of catalysts during electrochemical reactions. osti.gov In situ EDX provides real-time information on the stability of the nanoalloy, detecting any potential dissolution or segregation of the metallic components under the applied potential and chemical environment. osti.gov

In a study investigating PtRu nanoalloy catalysts for the ethanol oxidation reaction, in situ EDX was used in conjunction with HE-XRD/PDF. osti.gov This combined approach allowed researchers to simultaneously probe the structural and compositional evolution of the catalysts within a working fuel cell. osti.gov The ability to track compositional changes in real-time is critical for understanding catalyst degradation mechanisms and for developing more robust materials for long-term operation in fuel cells. osti.gov

Electrochemical Characterization Techniques for PtRu (1/1) Electrocatalysts

The electrochemical behavior of Platinum-Ruthenium (1/1) electrocatalysts is critical to understanding their performance, particularly in applications like direct methanol fuel cells (DMFCs). A suite of electrochemical techniques is employed to probe the catalyst's surface properties, activity, stability, and reaction kinetics.

Cyclic Voltammetry (CV) for Electrochemical Surface Area and Activity

Cyclic Voltammetry (CV) is a fundamental and widely used electrochemical technique for characterizing PtRu (1/1) electrocatalysts. jeires.comresearchgate.net It provides valuable information about the electrochemically active surface area (ECSA) and the catalyst's activity towards specific reactions, such as methanol oxidation. grafiati.com

The ECSA is a crucial parameter as it directly relates to the number of available active sites for an electrochemical reaction. jeires.com For Pt-based catalysts, the ECSA is often determined by measuring the charge associated with the underpotential deposition of hydrogen (Hupd) or the oxidation of a pre-adsorbed monolayer of carbon monoxide (CO). mdpi.comacs.org The CV curve of a PtRu (1/1) catalyst in a non-adsorbing electrolyte, like sulfuric acid, typically displays characteristic peaks in the low potential region (-0.2 V to 0.0 V vs. Ag/AgCl) corresponding to the adsorption and desorption of hydrogen on the platinum sites. researchgate.net By integrating the charge of the hydrogen desorption peak and using a standard value for the charge required to oxidize a monolayer of hydrogen on platinum (210 µC/cm²), the ECSA can be calculated. acs.orgbiologic.net

When evaluating the catalytic activity for methanol oxidation, CV is performed in an electrolyte containing methanol. The resulting voltammogram shows a characteristic forward and reverse peak. The forward peak current is indicative of the catalyst's activity for oxidizing methanol, while the ratio of the forward peak current to the reverse peak current (If/Ib) provides insight into the catalyst's tolerance to carbonaceous intermediates that can poison the surface. rsc.orgnih.gov A higher If/Ib ratio suggests better tolerance. rsc.orgnih.gov

Table 1: Comparison of Electrocatalytic Activity for Methanol Oxidation

CatalystForward Peak Current Density (mA/cm²)Onset Potential (V vs. RHE)Reference
PtRu (1:1)/C5.10.2 mdpi.com
Pt/CLower than PtRuHigher than PtRu researchgate.netfrontiersin.org

This table presents representative data and the values can vary depending on the specific synthesis method and experimental conditions.

Chronoamperometry (CA) for Current Stability and Durability

Chronoamperometry (CA) is an essential technique for assessing the stability and long-term durability of PtRu (1/1) electrocatalysts. rsc.orgfrontiersin.org In a typical CA experiment, a constant potential is applied to the electrode in an electrolyte containing the fuel (e.g., methanol), and the resulting current is measured as a function of time. nih.govfrontiersin.org

The initial rapid decay in current is often attributed to the formation and poisoning of the catalyst surface by intermediate species, such as adsorbed carbon monoxide (COads). rsc.org A stable and durable catalyst will exhibit a slower current decay over an extended period, indicating its ability to maintain catalytic activity. frontiersin.orgnih.gov By comparing the chronoamperometric responses of different catalysts under the same conditions, their relative stabilities can be evaluated. For instance, PtRu (1/1) catalysts generally show better stability and higher current densities over time compared to pure Pt catalysts for methanol oxidation, which is a key advantage for fuel cell applications. rsc.orgresearchgate.net

Table 2: Chronoamperometric Stability Data for Methanol Oxidation

CatalystTime (s)Current Retention (%)Reference
PtRu (2:1) MNs/C360084.7 nih.gov
Pt MNs/C360017.7 nih.gov
PtRu/NMPCs3600Higher than PtRu/C researchgate.net
PtRu/C3600Lower than PtRu/NMPCs researchgate.net

Note: The data for PtRu (2:1) is included to illustrate the general trend of enhanced stability with Ru addition. The specific retention for a 1:1 ratio can vary.

Electrochemical Impedance Spectroscopy (EIS) for Reaction Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the kinetics of electrochemical reactions at the electrode-electrolyte interface. aps.orgfrontiersin.orgxmu.edu.cn By applying a small amplitude AC potential perturbation over a wide range of frequencies, the impedance response of the system is measured. This data, often presented as a Nyquist plot (imaginary impedance vs. real impedance), can provide insights into charge transfer resistance, double-layer capacitance, and diffusion processes. frontiersin.orgresearchgate.net

For the methanol oxidation reaction on a PtRu (1/1) catalyst, the Nyquist plot typically consists of one or more semicircles. researchgate.net The diameter of the semicircle at high frequencies is often related to the charge transfer resistance (Rct) of the reaction. A smaller Rct value generally indicates faster reaction kinetics and higher catalytic activity. researchgate.net By fitting the EIS data to an appropriate equivalent circuit model, various kinetic parameters can be extracted. frontiersin.org Studies have shown that the impedance behavior of PtRu catalysts is potential-dependent, suggesting that the rate-determining step of the methanol oxidation reaction can change with the applied potential. researchgate.net

Table 3: Representative EIS Parameters for Methanol Oxidation

CatalystApplied Potential (V)Charge Transfer Resistance (Ω)Reference
PtRuNi/C0.4 - 0.8Varies with potential researchgate.net
PtRu/C0.4 - 0.8Higher than PtRuNi/C researchgate.net

This table includes data for a ternary catalyst to highlight the comparative nature of EIS analysis. The charge transfer resistance is a key indicator of kinetic facility.

CO Stripping Voltammetry for CO Tolerance Evaluation

Carbon monoxide (CO) is a common intermediate and a significant poison for platinum-based catalysts in fuel cells. urfu.runii.ac.jp CO stripping voltammetry is a crucial technique for evaluating the CO tolerance of PtRu (1/1) electrocatalysts. mdpi.comnih.gov

In this method, the catalyst surface is first saturated with a monolayer of adsorbed CO. Then, the potential is scanned in a positive direction in a CO-free electrolyte. The resulting voltammogram shows a distinct peak corresponding to the oxidative removal (stripping) of the adsorbed CO. The position and shape of this peak provide valuable information about the catalyst's ability to oxidize CO. rsc.orgnih.gov

A lower onset potential and a more negative peak potential for CO oxidation indicate a higher CO tolerance, as it means the catalyst can remove the poisoning species at a lower potential, freeing up active sites for the fuel oxidation reaction. rsc.orgurfu.ru PtRu (1/1) catalysts consistently demonstrate superior CO tolerance compared to pure Pt catalysts, which is attributed to the bifunctional mechanism where Ru provides oxygenated species for the oxidation of CO adsorbed on adjacent Pt sites. nih.govurfu.ru

Table 4: CO Stripping Voltammetry Data

CatalystCO Oxidation Peak Potential (V vs. RHE)Onset Potential (V vs. RHE)Reference
PtRu (2:1) MNs/C0.63More negative than Pt MNs/C rsc.orgnih.gov
Pt MNs/C0.77- rsc.orgnih.gov
Pt-Ru-Sn/CNegatively shifted vs. PtRu/CNegatively shifted by 60 mV urfu.ru
PtRu/C-- urfu.ru

Note: Data for PtRu with a 2:1 ratio and a ternary Pt-Ru-Sn catalyst are included to show the general trend of improved CO tolerance with the addition of a second metal.

Underpotential Deposition of Hydrogen (HUPD) for Active Surface Area

Underpotential deposition of hydrogen (HUPD) is a well-established electrochemical method for determining the electrochemically active surface area (ECSA) of platinum-based catalysts, including PtRu (1/1). mdpi.comacs.orgbiologic.net This technique relies on the principle that hydrogen atoms can adsorb onto a platinum surface at potentials more positive than the thermodynamic potential for hydrogen evolution. semanticscholar.orgresearchgate.net

The process involves recording a cyclic voltammogram in a suitable electrolyte (e.g., dilute sulfuric acid). The region of the voltammogram corresponding to the adsorption and desorption of hydrogen on the platinum surface is then analyzed. biologic.net The charge associated with the hydrogen desorption peaks is integrated, after correcting for the double-layer charging current. biologic.netsemanticscholar.org This charge is then converted to an ECSA value using the known charge for a monolayer of hydrogen on a polycrystalline platinum surface, which is typically taken as 210 µC/cm². acs.orgbiologic.net

It is important to note that for PtRu alloys, the HUPD method primarily probes the active platinum sites. mdpi.com Therefore, it provides a measure of the platinum-rich surface area available for reaction. For a more comprehensive understanding of the total active surface area of a bimetallic catalyst, HUPD is often used in conjunction with other techniques like CO stripping. mdpi.comsemanticscholar.org

Electrocatalytic Mechanisms on Platinum Ruthenium 1/1 Systems

Bifunctional Mechanism in PtRu (1/1) Electrocatalysis

Role of Ruthenium in Oxygen-Containing Species Formation (e.g., Ru-OH, RuOₓ)

A key aspect of the bifunctional mechanism is the ability of ruthenium to form oxygen-containing species at significantly lower potentials than platinum. frontiersin.orgmdpi.comrsc.org Ruthenium, being more oxophilic (having a stronger affinity for oxygen) than platinum, can adsorb and activate water molecules to form adsorbed hydroxyl species (Ru-OH) or other ruthenium oxides (RuOₓ). chemrxiv.orgrsc.orgmdpi.com This process occurs at potentials where platinum surfaces remain largely free of such species. mdpi.com The presence of these surface oxides on ruthenium is crucial for the subsequent oxidation step. researchgate.net X-ray photoelectron spectroscopy (XPS) studies have confirmed the presence of Ru oxide species on PtRu catalysts, which are believed to enhance electron-proton conductivity and facilitate the generation of Ru-OH. rsc.org

Electronic Effect (Ligand Effect) in PtRu (1/1) Electrocatalysis

In addition to the bifunctional mechanism, the electronic effect, also known as the ligand effect, plays a significant role in the catalytic enhancement of PtRu systems. acs.orgfrontiersin.orgrsc.org This effect arises from the electronic interactions between platinum and ruthenium atoms within the alloy, which modifies the electronic properties of the platinum surface. rsc.orgnih.govtandfonline.com

Modification of Platinum's Electronic Structure by Ruthenium

When platinum is alloyed with ruthenium, there is a modification of the electronic band structure of platinum. frontiersin.orgrsc.orgnih.govrsc.org Specifically, the interaction with the more electropositive ruthenium can lead to a lowering of the d-band center of platinum. researchgate.net This change in the electronic structure of platinum is a direct consequence of the formation of bimetallic bonds. researchgate.net Studies using techniques like X-ray photoelectron spectroscopy (XPS) have provided evidence for this electronic modification, showing shifts in the core-level binding energies of platinum in the presence of ruthenium. acs.org This alteration of the electronic properties is fundamental to the ligand effect.

Dual Pathway Mechanisms in Small Molecule Oxidation

For the oxidation of small organic molecules like formic acid and methanol (B129727) on PtRu catalysts, the reaction can proceed through more than one route, often referred to as a dual pathway mechanism. mdpi.comsci-hub.strsc.org This concept is well-established for formic acid oxidation, which can occur via a direct dehydrogenation pathway to produce CO₂ or an indirect pathway involving the formation of a poisoning COad intermediate. sci-hub.strsc.orgresearchgate.net

Dehydrogenation Pathway on PtRu (1/1)

The dehydrogenation pathway is often referred to as the direct oxidation pathway. frontiersin.orgnih.gov It represents a more efficient route for fuel oxidation as it ideally proceeds to the final product, carbon dioxide (CO₂), without forming strongly adsorbed, poisoning intermediates. In the context of PtRu catalysts, platinum is generally considered the active site responsible for the dehydrogenation of the fuel molecule. mdpi.commdpi.com

For methanol oxidation, the process involves the sequential removal of hydrogen atoms. The initial C-H bond activation of methanol to create a hydroxymethyl (CH₂OH) intermediate is considered an exothermic step. acs.org Subsequent dehydrogenation steps can lead to the formation of formaldehyde (B43269) (HCHO) and then a formyl (HCO) intermediate. acs.org Theoretical studies on Pt(111) have shown that the dehydrogenation of formaldehyde to formyl and of formyl to carbon monoxide are both exothermic processes. acs.org The most favorable reaction pathway for methanol on a PtRu(111) surface, according to density functional theory (DFT) calculations, is proposed as: CH₃OH → CH₃O → CH₂O → CHO → CHOOH → COOH → CO₂. researchgate.net This pathway avoids the formation of strongly bound CO on the surface. researchgate.net

In the case of formic acid oxidation (FAOR), the dehydrogenation pathway involves the direct oxidation of formic acid to CO₂. acs.org This direct pathway is highly desirable as it avoids the formation of CO. nih.govacs.org Some research indicates that catalysts with a Pt:Ru atomic ratio of 2:1 and 1:2 tend to favor the dehydrogenation reaction for FAOR. nih.govfrontiersin.org The reaction proceeds through a reactive intermediate, which recent studies suggest is formate (B1220265) (HCOO), leading directly to CO₂. ntu.edu.sg

Table 1: Key Intermediates in the Dehydrogenation Pathway

Fuel Key Intermediates Final Product
Methanol Hydroxymethyl (CH₂OH), Formaldehyde (HCHO), Formyl (HCO), Carboxyl (COOH) mdpi.comacs.orgresearchgate.net Carbon Dioxide (CO₂)

Dehydration Pathway and Carbon Monoxide Formation on PtRu (1/1)

The dehydration pathway, also known as the indirect pathway, is characterized by the formation of carbon monoxide (CO) as a reaction intermediate. frontiersin.orgnih.govacs.org This adsorbed CO (COads) is a catalytic poison because it binds strongly to platinum surfaces, blocking active sites and inhibiting further fuel oxidation. nih.govmdpi.com

For methanol, this pathway is thought to begin with the formation of a methoxy (B1213986) radical (CH₃O) intermediate. mdpi.com This species then decomposes, yielding adsorbed carbon monoxide and hydrogen. mdpi.com In the electrooxidation of formic acid, the indirect pathway involves the dehydration of the formic acid molecule to form adsorbed CO, which is then oxidized to CO₂ in a subsequent step. acs.orgmdpi.com

The primary role of ruthenium in the PtRu alloy is to mitigate the poisoning effect of CO through what is known as the "bifunctional mechanism". frontiersin.orgmdpi.commdpi.com According to this mechanism, while platinum sites are responsible for the initial adsorption and dehydrogenation/dehydration of the fuel, ruthenium sites facilitate the dissociative adsorption of water to form oxygen-containing species, such as adsorbed hydroxyl groups (OHads), at lower potentials than pure platinum. mdpi.commdpi.com These OHads species on the ruthenium atoms can then react with adjacent CO molecules adsorbed on the platinum atoms, oxidizing them to CO₂ and thus regenerating the active Pt sites. frontiersin.orgnih.govmdpi.com

The reaction can be summarized as:

CO Formation on Pt: CH₃OH + Pt → Pt-COads + 4H⁺ + 4e⁻

Water Dissociation on Ru: H₂O + Ru → Ru-OHads + H⁺ + e⁻

CO Oxidation: Pt-COads + Ru-OHads → Pt + Ru + CO₂ + H⁺ + e⁻

Research has shown that catalysts with a Pt:Ru ratio of 1:1 exhibit superior performance and stability, which is often attributed to the effectiveness of this bifunctional mechanism. frontiersin.orgnih.gov However, some studies on formic acid oxidation have suggested that a PtRu (1/1) catalyst proceeds via the dehydration reaction, which leads to CO formation. nih.govfrontiersin.org This highlights the complexity of the surface chemistry, where the reaction pathway can be sensitive to the specific fuel, catalyst morphology, and operating conditions.

Table 2: Bifunctional Mechanism for CO Removal on PtRu (1/1)

Step Location Reaction Purpose
Fuel Adsorption & Dehydration Platinum Site Fuel → Pt-COads mdpi.com Formation of poisoning intermediate
Water Activation Ruthenium Site H₂O → Ru-OHads mdpi.commdpi.com Generation of oxygen-donating species

Specific Electrocatalytic Reactions and Applications of Platinum Ruthenium 1/1 Catalysts

Hydrogen Oxidation Reaction (HOR) in the Presence of Carbon Monoxide (CO)

Bimetallic platinum-ruthenium (PtRu) catalysts, particularly those with a 1:1 atomic ratio, are recognized for their superior performance in the hydrogen oxidation reaction (HOR), especially in the presence of carbon monoxide (CO), a common impurity in reformed hydrogen fuel streams. fuelcellstore.com This enhanced performance is critical for the practical application of low-temperature polymer electrolyte membrane fuel cells (PEMFCs). fuelcellstore.com

CO Tolerance Enhancement in PtRu (1/1) Electrocatalysts

The primary advantage of PtRu (1/1) catalysts in the context of HOR is their enhanced tolerance to CO poisoning compared to pure platinum catalysts. fuelcellstore.comnih.gov This improvement is attributed to two main theories: the bifunctional mechanism and the electronic (or ligand) effect. rsc.orgelectrochemsci.org

The bifunctional mechanism posits that ruthenium, being more oxophilic than platinum, adsorbs oxygen-containing species (like hydroxyl groups, OH) at lower potentials. rsc.org These species then facilitate the oxidative removal of CO molecules that are adsorbed on adjacent platinum sites, converting them to carbon dioxide (CO2) and thus freeing up the platinum active sites for the hydrogen oxidation reaction to proceed. rsc.orgrsc.org The optimal Pt:Ru ratio for this mechanism is often considered to be 1:1, as it provides a good balance between sites for hydrogen adsorption (Pt) and sites for the formation of oxygen-containing species (Ru). researchgate.net

The electronic effect , also known as the ligand effect, suggests that the presence of ruthenium modifies the electronic structure of platinum. rsc.orgresearchgate.net This modification weakens the bond between CO and the platinum surface, making it easier for the CO to be either oxidized or desorbed. rsc.org Evidence for this electronic modification has been observed through techniques like X-ray photoelectron spectroscopy. researchgate.netresearchgate.net Some studies suggest that this electronic effect, which weakens the Pt-Had interaction, is the primary reason for the enhanced HOR kinetics in alkaline media, rather than the oxophilic effect. rsc.org

Research has shown that the structure of the PtRu catalyst plays a significant role in its CO tolerance. For instance, catalysts with a greater number of Pt particles in close contact with Ru nanoparticles exhibit improved CO tolerance. researchgate.net Furthermore, the addition of metallic Ru nanosheets to a PtRu/C catalyst has been shown to increase the HOR activity by a factor of 1.8 after accelerated durability tests. researchgate.net

It's important to note that while the bifunctional mechanism explains the oxidative removal of CO, this process typically occurs at potentials higher than those for the HOR. rsc.org Therefore, the intrinsic mechanism involving the electronic effect, which reduces the CO adsorption energy on Pt sites, is also considered a crucial factor in the enhanced CO tolerance of PtRu catalysts at typical fuel cell anode potentials. nih.govresearchgate.net Studies have found that the CO adsorption rate on PtRu alloys at low potentials (e.g., 0.05 V) is significantly slower than on pure Pt. rsc.org

The performance of PtRu/C catalysts with a 1:1 atomic ratio has been shown to be optimal for both pure hydrogen and hydrogen containing 100 ppm CO, attributed to a compromise between the number of available active sites and the presence of adsorbed water on the catalyst surface. researchgate.net

Methanol (B129727) Oxidation Reaction (MOR) on PtRu (1/1) Electrocatalysts

Platinum-ruthenium catalysts with a 1:1 atomic ratio are considered the state-of-the-art electrocatalysts for the methanol oxidation reaction (MOR) in direct methanol fuel cells (DMFCs). fuelcellstore.commdpi.commdpi.com Their superior activity and stability compared to pure platinum catalysts stem from their ability to mitigate the poisoning effect of carbon monoxide (CO), a key intermediate in the MOR. mdpi.commdpi.com

Reaction Mechanism of Methanol Electro-oxidation on PtRu (1/1)

The enhanced performance of PtRu catalysts is primarily explained by the bifunctional mechanism . electrochemsci.org In this mechanism, platinum sites are responsible for the dehydrogenation of methanol, leading to the formation of adsorbed CO (Pt-CO_ads). Simultaneously, ruthenium sites, being more oxophilic, adsorb oxygen-containing species (e.g., Ru-OH_ads) from water at lower potentials than platinum. electrochemsci.orgresearchgate.net These adsorbed hydroxyl groups on ruthenium can then react with the CO adsorbed on neighboring platinum sites, oxidizing it to CO2 and regenerating the active Pt sites. mdpi.comresearchgate.net

Periodic density functional theory (DFT) calculations have provided further insight, suggesting that on a PtRu(111) surface, the initial O-H bond scission in methanol is the most favorable step. acs.org The calculations also indicate that the subsequent oxidation preferentially proceeds through a non-CO pathway involving intermediates like CHO, CHOOH, and COOH. acs.org This suggests that the PtRu alloy not only facilitates CO removal but also alters the primary reaction pathway to one that is less susceptible to CO poisoning. acs.org

The rate-determining step in the MOR on PtRu/C catalysts can vary with the potential. At lower potentials, the initial C-H bond cleavage of the methanol molecule is often the rate-limiting step. buffalo.edu However, at higher potentials, the oxidation of the adsorbed CO intermediate becomes the rate-determining step. buffalo.edu

Role of Carbon Supports in MOR Performance

Various carbon nanostructures have been investigated as supports, including carbon nanotubes (CNTs), carbon nanofibers, graphene, and mesoporous carbons. mdpi.com These materials often offer advantages over traditional carbon blacks like Vulcan XC-72, such as higher surface area, better electrical conductivity, and improved adsorption properties. mdpi.com

For instance, PtRu nanoparticles supported on multiwalled carbon nanotubes (MWCNTs) have demonstrated higher mass activity for the MOR compared to those on Vulcan XC-72 carbon, even with similar metal loadings and particle sizes. nih.gov This enhancement can lead to significantly higher power densities in DMFCs. nih.gov Similarly, carbon nanocages (CNCs) derived from polypyrrole have been shown to be effective supports, with PtRu/CNC catalysts exhibiting higher MOR performance and CO tolerance compared to PtRu on commercial carbon black. mdpi.com This improvement is attributed to the high surface area of the CNCs, leading to uniform dispersion and smaller PtRu nanoparticles. mdpi.com

The interaction between the support and the catalyst nanoparticles can also influence the activity. For example, combining graphene sheets and CNTs can create a 3D porous structure that provides a large surface area for even dispersion of PtRu nanoparticles, enhancing their electrocatalytic performance.

Effect of Alloying and Nanostructure on MOR Activity

The degree of alloying and the nanostructure of the PtRu catalyst are critical factors determining its activity in the MOR. researchgate.net A 1:1 atomic ratio of Pt to Ru is generally considered optimal for MOR, providing the best balance between the functions of Pt and Ru. mdpi.comuwaterloo.ca

The degree of alloying, which refers to the extent to which Pt and Ru atoms are mixed at the atomic level, significantly impacts performance. A higher degree of alloying ensures that Pt and Ru sites are in close proximity, which is essential for the bifunctional mechanism to operate efficiently. electrochemsci.org Studies have shown that increasing the amount of alloyed ruthenium can, in some cases, decrease the ethanol (B145695) oxidation activity, possibly by hindering ethanol adsorption on Pt sites due to an excess of Ru atoms. researchgate.net

The nanostructure of the catalyst also plays a vital role. For example, Pt-Ru nanowire networks have demonstrated high MOR activity, attributed to their interconnected, polycrystalline structure that provides a large number of electronically connected active sites. uwaterloo.ca The synthesis method can influence the final nanostructure and, consequently, the catalytic activity. For instance, PtRu nanoparticles prepared by a polyol method have shown high activity and tolerance to CO. mdpi.com

Furthermore, the introduction of a third metal to form a ternary alloy can further enhance the MOR activity. For example, alloying PtRu with rare earth metals like Scandium (Sc) has been shown to significantly boost mass activity. rsc.org The addition of Sc can regulate the electronic structure of Pt, weakening the Pt-CO bond, while Ru facilitates the adsorption of hydroxyl species for CO removal, creating a synergistic effect. rsc.org Similarly, ternary alloys with metals like iron (Fe) or tin (Sn) have shown lower onset potentials for the MOR. acs.org

Formic Acid Oxidation Reaction (FAOR) on PtRu (1/1) Electrocatalysts

Platinum-ruthenium (PtRu) catalysts are also investigated for the formic acid oxidation reaction (FAOR), a key process in direct formic acid fuel cells (DFAFCs). frontiersin.org While palladium-based catalysts are often favored for FAOR due to their preference for a direct, non-CO pathway, PtRu catalysts still exhibit notable activity. mdpi.com

The oxidation of formic acid on platinum-based catalysts can proceed through a dual-pathway mechanism. rsc.org

Direct (dehydrogenation) pathway: Formic acid is directly oxidized to carbon dioxide (CO2) without the formation of a CO intermediate. This is the desired pathway for efficient energy conversion. mdpi.comnih.gov

Indirect (dehydration) pathway: Formic acid dehydrates to form adsorbed carbon monoxide (CO), which acts as a poison to the catalyst surface, inhibiting further reaction. rsc.orgnih.gov This adsorbed CO must then be oxidized to CO2, which typically requires a higher potential. nih.gov

Research has shown that the atomic ratio of Pt to Ru can influence the reaction pathway. For instance, a Pt1Ru2/MPC (microporous carbon) catalyst was found to favor the direct oxidation pathway of FAOR, exhibiting high specific and mass activities. nih.gov The addition of ruthenium promotes the efficiency of the electrocatalyst by enabling the FAOR to proceed via the bifunctional mechanism. frontiersin.org

The nature of the support material is also important for the performance of PtRu catalysts in FAOR, affecting the dispersion and stability of the nanoparticles. nih.gov High-surface-area carbon supports can lead to well-dispersed, small PtRu alloy nanoparticles, resulting in a higher electrochemically active surface area (ECSA) and consequently, enhanced FAOR activity. frontiersin.orgnih.gov

The following table summarizes the electrochemical performance of different PtRu catalysts for the Formic Acid Oxidation Reaction.

CatalystECSA (m²/g)Specific Activity (mA/cm²)Mass Activity (mA/mg_Pt)Reference
Pt1Ru2/MPC 95025.39.502,403 frontiersin.org

Temperature Effects on Formic Acid Oxidation

Ethanol Oxidation Reaction (EOR) on PtRu (1/1) Electrocatalysts

The ethanol oxidation reaction (EOR) is more complex than formic acid oxidation due to the need to break the C-C bond for complete oxidation to CO₂. PtRu (1/1) is a widely studied catalyst for this reaction.

The electro-oxidation of ethanol on PtRu (1/1) catalysts proceeds through multiple, competing pathways, resulting in a variety of products. semanticscholar.org Complete oxidation to CO₂ is the desired reaction as it releases the maximum number of electrons (12 electrons per ethanol molecule). However, this process is challenging due to the high energy barrier for C-C bond cleavage. nih.govacs.org

The primary pathways are:

C1 Pathway (C-C bond cleavage): Ethanol dissociates, leading to the formation of CO-like adsorbed species (COads) and CHx intermediates, which can then be oxidized to CO₂. semanticscholar.org

On PtRu catalysts, ethanol is largely oxidized to acetaldehyde (B116499) and acetic acid. mun.ca The presence of ruthenium, with its oxophilic nature, promotes the incomplete oxidation of ethanol to acetic acid via the bifunctional mechanism, as it readily provides OH species. ua.es

Table 3: Major Products of Ethanol Oxidation on Pt-based Catalysts

ProductPathwayElectrons TransferredSignificance
**Carbon Dioxide (CO₂) **C1 (Complete Oxidation)12High energy efficiency, desired product
Acetic Acid (CH₃COOH) C2 (Partial Oxidation)4Incomplete oxidation, reduces efficiency ua.es
Acetaldehyde (CH₃CHO) C2 (Partial Oxidation)2Incomplete oxidation, reduces efficiency ua.es

To enhance the complete oxidation of ethanol, researchers have explored structured catalysts, such as bilayers of PtRu and Pt. A strong synergistic effect has been observed in these configurations. mun.ca The synergy arises from the different catalytic roles of the two materials: PtRu is effective at the initial oxidation of ethanol, while Pt is better at oxidizing the resulting intermediates. mun.ca

In a PtRu on Pt bilayer structure, the PtRu layer acts first, oxidizing ethanol primarily to acetaldehyde and acetic acid. mun.ca This layer also has the benefit of decreasing the local ethanol concentration before the fuel reaches the underlying Pt layer. mun.ca The acetaldehyde produced then diffuses to the Pt layer, where it can be more effectively oxidized to CO₂. mun.ca This specific arrangement leads to higher currents and better performance at low potentials compared to either catalyst alone, a mixed catalyst layer, or a reverse Pt on PtRu bilayer. mun.ca

The structure of PtRu (1/1) nanoalloy catalysts is not static during the ethanol oxidation reaction. In situ synchrotron high-energy X-ray diffraction (HE-XRD) has revealed that significant atomic-level structural changes occur within the nanoalloys under EOR conditions. osti.gov

Synergistic Effects in PtRu/Pt Bilayer Anodes for EOR

Hydrogen Evolution Reaction (HER) on PtRu (1/1) Nanoparticles

The hydrogen evolution reaction (HER) is a critical process in electrochemical water splitting for producing hydrogen, a clean and high-density energy carrier. rsc.org While platinum (Pt) is the benchmark catalyst for HER in acidic media due to its high activity and stability, its scarcity and high cost are significant drawbacks for large-scale applications. rsc.orgrsc.org Alloying platinum with other metals, such as ruthenium (Ru), has emerged as a promising strategy to reduce Pt usage while maintaining or even enhancing catalytic performance. rsc.orgrsc.org Ruthenium itself is a cost-effective metal that shows potential as an alternative to Pt for the HER. rsc.org

The synergy between platinum and ruthenium in a 1:1 atomic ratio can lead to improved HER kinetics. Theoretical and experimental studies suggest that modifying the Pt surface with ruthenium can lower the energy barrier for the rate-determining Volmer step (the initial proton adsorption) in alkaline solutions, thereby improving catalytic activity. researchgate.net This enhancement is attributed to the electronic effects and strain induced by the ruthenium on the platinum substrate. researchgate.net The combination of platinum and ruthenium in bimetallic nanoparticles can modify the geometric and electronic properties of the catalyst, which in turn alters adsorption and reactivity behavior for the HER. rsc.org Research has shown that PtRu alloy nanoparticles can exhibit significantly higher electrocatalytic activity for HER compared to commercial Pt/C catalysts. rsc.org

A study on PtRu nanoclusters alloyed in situ and embedded in porous carbon spheres demonstrated superior HER performance. rsc.org This robust catalyst architecture prevents the nanoparticles from dissolving, agglomerating, or detaching during long-term operation. rsc.org The findings from this research highlight the enhanced performance of the PtRu alloy over traditional platinum catalysts.

CatalystOverpotential at 10 mA cm⁻²Overpotential at 100 mA cm⁻²Tafel SlopeTurnover Frequency (at -25 mV)
PtRu/C 19.7 mV43.1 mV27.2 mV dec⁻¹4.03 H₂ s⁻¹
Commercial Pt/C 29.6 mV62.5 mV30.1 mV dec⁻¹0.81 H₂ s⁻¹
Table 1: Comparison of HER performance between a PtRu/C catalyst with surface-enriched Pt nanoclusters and a commercial Pt/C catalyst in 0.5 M H₂SO₄. Data sourced from rsc.org.

Colloidal PtRu Nanoparticles in Mesoporous Carbon Films for HER

A highly effective approach for maximizing the efficiency of PtRu catalysts involves the use of colloidal bimetallic nanoparticles supported on ordered mesoporous carbon (OMC) films. rsc.orgrsc.org This method provides a high surface area, good electrical conductivity, and well-dispersed nanoparticles within the mesopores. rsc.orgrsc.org The synthesis involves creating colloidal bimetallic PtRu nanoparticles and incorporating them into the OMC films, which retain their size, crystallinity, and composition even after carbonization. rsc.org

In a specific study, colloidal PtRu nanoparticles with a 1:1 atomic ratio were synthesized and embedded into OMC films. rsc.org These PtRuNP/OMC catalyst films demonstrated significantly higher activity for the HER compared to commercial Pt/C and PtRu/C reference catalysts that use Nafion® as a binder. rsc.orgrsc.org The activity, when normalized per mass of platinum, was up to five times higher. rsc.org This superior performance is attributed to the binder-free nature of the OMC films, which avoids the blocking of pores and active sites that can occur with ionomers like Nafion®. rsc.org Furthermore, the ordered mesoporous structure provides excellent transport pathways for reactants and products. rsc.org

The electrical conductivity of these films is also noteworthy, with a 150 nm thick film showing a conductivity of 12.1 S cm⁻¹, which is about 1.5 times higher than a commercial Pt/Vulcan catalyst. rsc.org Transmission electron microscopy (TEM) confirmed that small, highly crystalline nanoparticles were present within the mesoporous carbon structure after carbonization. rsc.org

Catalyst SystemCurrent Density at -50 mV vs. RHE
PtRuNP/OMC ~17.5 mA cm⁻²
Pt/C/Nafion® ~3.5 mA cm⁻²
PtRu/C/Nafion® ~3.0 mA cm⁻²
Table 2: Comparison of HER current densities for different catalyst systems, demonstrating the enhanced activity of colloidal PtRu nanoparticles in ordered mesoporous carbon (OMC) films. Data sourced from rsc.orgrsc.org.

Photocatalytic Hydrogen Production using Platinum-Ruthenium Catalysts

Photocatalysis offers a pathway to produce hydrogen from water using light as the energy source. youtube.com This process typically involves a semiconductor photocatalyst that absorbs light to generate electron-hole pairs, and a co-catalyst to facilitate the hydrogen evolution reaction. mdpi.com Noble metals like platinum and ruthenium are often employed as co-catalysts due to their excellent catalytic properties. mdpi.comrsc.org The combination of Pt and Ru can be particularly effective in these systems.

Research into photocatalytic hydrogen production has explored the use of both platinum and ruthenium, often as decorated nanoparticles on a semiconductor support. researchgate.net For instance, a study on hydrogen generation from the hydrolysis of sodium borohydride (B1222165) (NaBH₄) utilized ruthenium and platinum-decorated zinc oxide-titanium oxide (ZnO/TiO₂) nanostructured catalysts. researchgate.net This work demonstrates the application of both metals in a system for catalytic hydrogen production, which can also be driven by photoelectrochemical (PEC) means. researchgate.net

Theoretical and Computational Investigations of Platinum Ruthenium 1/1 Systems

Density Functional Theory (DFT) Studies on PtRu (1/1) Alloys

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and catalytic properties of bimetallic systems like Platinum-Ruthenium (PtRu) alloys. sumitomo-chem.co.jp These computational studies provide atomic-level insights into how the combination of platinum and ruthenium at a 1/1 atomic ratio alters the material's surface chemistry, which is crucial for its enhanced performance in various catalytic reactions. acs.orgacs.org

The primary advantages of PtRu alloys, particularly their remarkable tolerance to carbon monoxide (CO) poisoning in fuel cells, are explained by two main phenomena elucidated through DFT: the bifunctional mechanism and electronic (or ligand) effects. researchgate.netchemrxiv.org The bifunctional mechanism posits that Pt and Ru sites perform different, complementary roles. Pt sites are effective for the dehydrogenation of fuels like methanol (B129727), while Ru, being more oxophilic, readily adsorbs and activates water to form surface hydroxyl (OH) species at lower potentials than pure Pt. researchgate.netchemrxiv.org These Ru-generated OH groups can then oxidatively remove CO adsorbed on adjacent Pt sites, regenerating the active surface.

Electronic effects, also known as ligand effects, arise from the interaction between Pt and Ru atoms, which modifies the electronic d-band structure of the surface atoms. acs.org DFT calculations show that alloying Pt with Ru leads to a shift in the Pt d-band center. acs.org This electronic modification alters the adsorption energies of key reaction intermediates. For instance, the bond between Pt and CO is weakened, which facilitates the oxidative removal of CO and contributes to the catalyst's poison tolerance. acs.orgacs.org Conversely, the bond between Ru and oxygen-containing species is strengthened, promoting the bifunctional pathway. acs.org DFT allows for a systematic analysis of these effects by modeling different surface terminations, alloy configurations, and the influence of adsorbates on surface segregation and stability. acs.orgrsc.org

Adsorption Phenomena on PtRu (1/1) Surfaces

DFT calculations have been extensively used to map the adsorption energies and preferred sites for various reactants, intermediates, and poisoning species on PtRu (1/1) surfaces. This provides a fundamental understanding of the surface reactivity that underpins the alloy's catalytic behavior.

The adsorption of oxygen and particularly oxygen-containing species like the hydroxyl radical (OH) is central to the bifunctional mechanism of PtRu catalysts. DFT studies consistently show that ruthenium is more oxophilic than platinum. On PtRu alloy surfaces, OH species and atomic oxygen preferentially bind to Ru sites. acs.orgresearchgate.net

Table 1: DFT-Calculated Adsorption Energies for Hydroxyl (OH) on Pt-Ru Alloy Surfaces
SurfaceAdsorption SiteAdsorption Energy (eV)
Pt-Ru (2:1)atop Pt-2.58
atop Ru-3.16
bridge (Pt-Ru)-3.04
Pt-Ru (1:2)atop Pt-2.48
atop Ru-3.23
bridge (Ru-Ru)-3.14

Data sourced from a periodic density-functional theory study on Pt-Ru alloy surfaces. The study uses OH as a model for oxygen-containing species. Negative values indicate exothermic adsorption. acs.org

Understanding CO adsorption is critical due to its role as a catalytic poison in fuel cells. DFT calculations have shown that alloying Pt with Ru modifies the CO adsorption energy. On a bulk Pt-Ru alloy, the Pt-CO bond is weakened, while the Ru-CO bond is strengthened compared to the pure metals. acs.org The weakening of the Pt-CO bond is a favorable electronic effect, as it makes the adsorbed CO less stable and easier to remove. acs.orgrsc.org

Studies have calculated the binding energies of CO on various high-symmetry sites (atop, bridge, hollow) of Pt-Ru alloy surfaces. On a Pt-Ru (2:1) alloy surface, the Ru atop site is the preferred adsorption site. acs.org The general trend observed is that the mixing of Pt with Ru leads to a weaker bond for CO on Pt sites, which is a key factor in the enhanced CO tolerance of the alloy. acs.org

Table 2: DFT-GGA Computed Binding Energies of CO on Pt-Ru Alloy Surfaces
SurfaceAdsorption SiteBinding Energy (eV)
Pt-Ru (2:1)atop Pt-1.55
atop Ru-1.92
bridge (Pt-Pt)-1.78
bridge (Pt-Ru)-1.85
Pt-Ru (1:2)atop Pt-1.46
atop Ru-1.98
bridge (Pt-Ru)-1.87
bridge (Ru-Ru)-2.02

Data sourced from a periodic DFT study using four-layer slabs to model the surfaces. Negative values indicate exothermic adsorption. acs.org

The interface between the catalyst surface and liquid water is complex, and the interactions between adsorbed species and water molecules can significantly influence reaction pathways. DFT calculations have been employed to investigate the specific interactions between adsorbed CO and interfacial water on Pt-Ru surfaces. researchgate.net These studies reveal a model where interfacial water molecules form strong hydrogen bonds with CO molecules that are adsorbed in a bridging position between two metal atoms (CO(bridge)). researchgate.net This specific interaction is suggested to be the origin of an O-H stretching band observed experimentally at approximately 3600-3650 cm⁻¹ when CO is adsorbed on Pt-Ru electrodes at low potentials. researchgate.net The intensity of this experimental band was found to increase linearly with the intensity of the CO(bridge) band, supporting the theoretical model of a direct, stoichiometric relationship between these two species. researchgate.net

The adsorption of hydrogen is the fundamental first step in the hydrogen oxidation reaction (HOR) at the anode of a fuel cell. DFT calculations comparing pure Pt(111) and Pt-Ru(111) alloy surfaces have shown that the presence of ruthenium significantly reduces the hydrogen adsorption energy. researchgate.netconicet.gov.ar In one study, the H adsorption energy was found to be 35% lower on the alloy surface compared to pure Pt. conicet.gov.ar This weakening of the M-H bond is an important aspect of the alloy's catalytic function. According to the Sabatier principle, an ideal catalyst binds intermediates neither too strongly nor too weakly. A slightly weaker M-H bond can facilitate higher turnover rates. The calculations indicate that hydrogen preferentially adsorbs at Pt sites within the alloy surface. researchgate.net The substitution of Pt with Ru atoms reinforces the Pt-H bond compared to a hypothetical isolated Pt atom but weakens it relative to the Pt-H bond on a pure Pt surface due to electronic effects. researchgate.netconicet.gov.ar

Table 3: DFT-Calculated Properties of Hydrogen Adsorption on Pt(111) vs. Pt-Ru(111)
PropertyPt(111) SurfacePt-Ru(111) Alloy Surface
Adsorption Sitefcc hollowfcc hollow (on Pt sites)
Adsorption Energy (eV)-2.73-1.77
Optimized H-Pt distance (Å)1.761.78

Data sourced from a comparative DFT analysis using cluster models to represent the surfaces. conicet.gov.ar

Interactions between Water and CO Adsorbed on PtRu (1/1) Surfaces

Reaction Mechanism Elucidation through DFT (e.g., MOR, EOR, FAOR)

DFT has been instrumental in elucidating the reaction mechanisms on PtRu surfaces, most notably for the Methanol Oxidation Reaction (MOR). The widely accepted bifunctional mechanism for MOR on PtRu is strongly supported by DFT calculations. researchgate.netchemrxiv.org This mechanism addresses the primary issue of CO poisoning that plagues pure Pt catalysts.

Methanol Dehydrogenation: Methanol adsorbs on Pt sites and undergoes sequential C-H and O-H bond cleavage to form various intermediates, ultimately leading to adsorbed carbon monoxide (Pt-CO). researchgate.net

Water Activation and CO Oxidation: On adjacent Ru sites, water molecules are activated to form adsorbed hydroxyl species (Ru-OH) at potentials significantly lower than on Pt. researchgate.netchemrxiv.org

DFT calculations confirm the energetic favorability of these separate pathways. They show that Ru sites have a higher binding energy for OH compared to Pt sites, facilitating water dissociation. acs.org Simultaneously, calculations of the reaction pathway for methanol dehydrogenation show it proceeds readily on Pt sites. The crucial step, elucidated by theory, is the surface reaction between the Pt-bound CO and the Ru-bound OH to form CO2, which then desorbs and clears the active sites for further reaction.

DFT studies model the elementary steps, calculate the activation barriers for each step, and map out the potential energy surface for the entire reaction. For MOR on PtRu, these calculations show that the activation barrier for the oxidation of CO by OH is significantly lower than the barrier for CO desorption from Pt, explaining the enhanced CO tolerance. researchgate.net A synergistic effect has been noted for alloys with a surface composition around 1:1, where the proximity of Pt and Ru sites is optimized for the bifunctional pathway. researchgate.net While MOR is the most studied, similar principles apply to the Ethanol (B145695) Oxidation Reaction (EOR) and Formic Acid Oxidation Reaction (FAOR), where the removal of CO-like poisoning intermediates is also the rate-limiting step on pure Pt, a problem effectively mitigated by the bifunctional nature of the PtRu (1/1) catalyst.

Electronic Structure and d-band Center Analysis in PtRu (1/1)

Theoretical investigations into the platinum-ruthenium (1/1) alloy reveal that its unique catalytic properties are deeply rooted in a modified electronic structure, which arises from the synergistic interaction between platinum (Pt) and ruthenium (Ru) atoms. A central concept in understanding the reactivity of transition metal surfaces is the d-band model. nih.govuc.edu This model posits that the energy of the d-electrons relative to the Fermi level can be a powerful descriptor of the surface's ability to bond with adsorbates. nih.govresearchgate.net The d-band center (εd), which is the weighted average energy of the electronic d-states, serves as a key parameter within this framework for predicting and explaining trends in chemisorption energies and catalytic activity. uc.eduresearchgate.net

In the PtRu (1/1) system, the combination of the two metals leads to significant electronic perturbations, often referred to as a "ligand effect," where the electronic properties of one element are altered by its neighbors. capes.gov.br Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating these changes. Analysis of the projected density of states (PDOS) shows a redistribution of charge at the interface between Pt and Ru atoms. rsc.org

Specifically, the introduction of Pt single atoms onto ruthenium clusters has been shown to engineer the electronic structure of the Ru sites. rsc.org This modification results in a d-band center for the Ru atoms in the PtRu system that has a higher occupation near the Fermi level compared to pure Ru. rsc.org A d-band center closer to the Fermi level generally indicates stronger adsorption of reaction intermediates, which can be a crucial factor in accelerating catalytic reactions. rsc.org The interaction causes a delocalization of electrons and a shift in the d-band structure, which modulates the binding energies of adsorbates. nih.gov This tuning of adsorption strength is fundamental to the enhanced performance of PtRu catalysts in applications like methanol oxidation, where the alloy facilitates the removal of poisoning species like carbon monoxide (CO) more effectively than pure platinum. capes.gov.br

Table 1: Conceptual d-band Center Analysis in PtRu (1/1) Systems

This table provides an interactive overview of the theoretical shifts in the d-band center and their implications based on computational findings.

FeatureDescriptionImplication for PtRu (1/1)Supporting Evidence
d-band Model A theory linking the energy of surface d-electrons to catalytic activity. nih.govuc.eduThe model successfully explains the enhanced reactivity of the PtRu alloy.The framework is widely used to rationalize trends in chemisorption energies on transition metals. uc.eduresearchgate.net
d-band Center (εd) The weighted average energy of the d-states. A key descriptor of surface reactivity. researchgate.netAlloying Pt with Ru modulates the εd of both metals, optimizing adsorbate binding.DFT calculations show a shift in the d-band center of Ru upon interaction with Pt. rsc.org
Electronic Perturbation Alloying causes charge redistribution and orbital rehybridization (ligand effect). capes.gov.brLeads to a unique electronic signature for the PtRu surface, distinct from pure Pt or Ru.Differential charge density analysis reveals significant charge redistribution at the Pt-Ru junction. rsc.org
Adsorption Energy The strength of the bond between the catalyst surface and a reactant molecule.The modified εd results in optimized binding energies for key intermediates (e.g., CO, OH). capes.gov.brrsc.orgThe system exhibits stronger adsorption capabilities, accelerating catalytic reactions. rsc.org

Computational Modeling of Surface Segregation in PtRu (1/1) Alloys

Surface segregation, the phenomenon where the elemental composition at the surface of an alloy differs from its bulk composition, is a critical factor determining the catalytic activity and stability of bimetallic nanoparticles. In PtRu (1/1) alloys, computational models have been essential for predicting which element is preferentially exposed at the surface under various conditions.

First-principles calculations based on DFT have been employed to determine the segregation energies of Pt and Ru. aps.org These studies have shown that the segregation behavior is not static but is dynamically influenced by the chemical environment. Under vacuum conditions, there is a thermodynamic driving force for platinum to segregate to the surface of the PtRu alloy. aps.org This tendency is correlated with factors such as the lower surface energy of platinum compared to ruthenium. researchgate.net

However, the presence of adsorbates can dramatically alter this behavior. aps.org A key finding from computational studies is that in an oxygen-rich environment, the segregation trend can be reversed. aps.org Ruthenium has a significantly stronger affinity for oxygen than platinum does. This strong Ru-O bond provides a powerful thermodynamic incentive that overcomes the vacuum segregation tendency, pulling Ru atoms to the surface to interact with the available oxygen. aps.org This adsorbate-induced segregation is crucial for the bifunctional mechanism of PtRu catalysts, where Ru sites are believed to provide oxygen-containing species (like OH) that facilitate the oxidative removal of CO from adjacent Pt sites. capes.gov.br

Table 2: Computationally Modeled Surface Segregation in PtRu (1/1)

This interactive table summarizes the predicted surface segregation behavior in PtRu (1/1) alloys under different environmental conditions.

ConditionDominant Surface ElementDriving ForceComputational Method
Vacuum Platinum (Pt)Lower surface energy of Pt. researchgate.netDensity Functional Theory (DFT) coupled with Cluster Expansion. aps.org
Oxygen-rich Environment Ruthenium (Ru)Strong binding energy between Ru and Oxygen adsorbates. aps.orgDFT, Cluster Expansion, and Monte Carlo simulations. aps.org

Advanced Computational Approaches (e.g., Cluster Expansion, Monte Carlo Simulations, Molecular Dynamics)

To accurately model the complex atomic arrangements and thermodynamic properties of PtRu (1/1) alloys, researchers utilize a suite of advanced computational techniques that go beyond simple static calculations. These methods allow for the simulation of temperature effects, compositional disorder, and dynamic processes.

Cluster Expansion (CE): The cluster expansion is a powerful statistical mechanics method used to create an accurate and computationally efficient model of a system's energy. arxiv.org It functions as a generalized Ising model, where the energy of any atomic configuration on a crystal lattice is expressed as a sum of contributions from different clusters of atoms (e.g., pairs, triplets). arxiv.org For PtRu alloys, a CE model is first "trained" on a set of first-principles energy calculations performed using DFT for various Pt and Ru arrangements. aps.org Once constructed, the CE Hamiltonian can predict the energy of thousands or millions of configurations at a fraction of the cost of direct DFT calculations, making it possible to study large and complex systems. arxiv.orgresearchgate.net

Monte Carlo (MC) Simulations: Monte Carlo methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. inria.fr In materials science, they are frequently used to simulate the thermodynamic equilibrium of a system at a finite temperature. aps.org By coupling a Cluster Expansion Hamiltonian with a Metropolis Monte Carlo algorithm, researchers can effectively simulate the PtRu (1/1) alloy. aps.org This approach allows for the prediction of temperature-dependent phenomena such as order-disorder transitions and, crucially, surface segregation profiles by modeling the exchange of Pt and Ru atoms between the surface and bulk layers until a thermodynamic equilibrium is reached. aps.orgaps.org

Molecular Dynamics (MD): Molecular Dynamics is a computer simulation method for analyzing the physical movements of atoms and molecules over time. aps.org The atoms are allowed to interact for a fixed period, providing a view of the system's dynamic evolution. In the context of PtRu alloys, MD simulations are often used to relax and equilibrate the atomic structures of the alloy, including surface slabs, before performing more detailed electronic structure or energy calculations. aps.org By simulating the motion of atoms at a given temperature, MD can provide insights into the structural stability and vibrational properties of the alloy surface. These three methods are often used sequentially, where MD equilibrates a structure, DFT provides accurate energies for training, and CE/MC methods explore the vast configurational and compositional space. aps.org

Support Materials and Their Influence on Platinum Ruthenium 1/1 Performance

Carbon-Based Supports for PtRu (1/1) Electrocatalysts

A variety of carbon nanostructures have been investigated as supports for PtRu catalysts, each offering a unique combination of properties that can be tailored to enhance electrocatalytic activity and durability for applications such as direct methanol (B129727) fuel cells (DMFCs). bohrium.comnii.ac.jp The interaction between the carbon support and the metallic nanoparticles can modify the electronic structure of the catalyst, prevent agglomeration, and improve tolerance to poisoning species like carbon monoxide (CO). msu.runih.gov

Carbon Black (e.g., Vulcan XC-72)

Carbon black, particularly Vulcan XC-72, has been a benchmark support material for PtRu catalysts due to its high surface area, good electrical conductivity, and low cost. nii.ac.jprsc.orgnih.gov However, conventional carbon blacks can have limitations, including the presence of micropores that may restrict reactant access to the catalyst sites and issues with corrosion under fuel cell operating conditions. researchgate.netresearchgate.net

Research has shown that the performance of PtRu catalysts on Vulcan XC-72 can be significantly influenced by the synthesis method and any surface modifications. For instance, modifying carbon black with hydrogen peroxide can introduce functional groups on the surface, which enhances the dispersion of PtRu nanoparticles and leads to smaller particle sizes and higher catalytic activity. nih.gov One study reported that a PtRu catalyst supported on carbon black modified with 30% H2O2 achieved a methanol oxidation activity of 309.5 A/g. nih.gov

Comparisons with other carbon supports often highlight the potential for improved performance. For example, PtRu catalysts supported on multiwalled carbon nanotubes (MWCNTs) have demonstrated higher electrocatalytic activity and stability for ethanol (B145695) oxidation compared to those on Vulcan XC-72. rsc.org Similarly, catalysts supported on defect-free carbon nanotubes showed a lower onset potential for methanol oxidation by about 0.04 V compared to Pt-Ru/VulcanXC-72R. nii.ac.jp The choice of reducing agent during catalyst synthesis also plays a crucial role; using NaH2PO2 was found to be more effective in reducing PtRu particle size on carbon black compared to NaBH4 or HCHO, leading to higher activity. mdpi.com

Table 1: Performance of PtRu Catalysts on Different Carbon Black Supports

Catalyst SystemKey FindingReference
PtRu/Carbon Black (H2O2 modified)Modification with 30% H2O2 resulted in high methanol oxidation activity (309.5 A/g). nih.gov
PtRu/Vulcan XC-72Used as a benchmark for comparison with other carbon supports. nii.ac.jprsc.org
PtRu/Carbon Black (NaH2PO2 reduced)Catalyst reduced with NaH2PO2 (P/Pt ratio of 1.2) showed the highest activity (253.12 A/g). mdpi.com

Carbon Nanocoils (CNCs)

Carbon nanocoils (CNCs) are a unique form of carbon nanomaterial with a helical structure, which can offer a high surface area and distinct electronic properties as a catalyst support. Studies have shown that CNCs can be effective supports for PtRu catalysts, leading to enhanced performance in methanol electrooxidation. csic.es

The synthesis method of the PtRu/CNC catalyst has a significant impact on its final properties and activity. For instance, a PtRu/CNC catalyst prepared by a microwave-assisted polyol method (PtRu/CNC-MM) exhibited a higher current density for methanol oxidation compared to catalysts prepared by other methods and even surpassed a commercial PtRu/C catalyst. csic.es This superior performance is attributed to the smaller particle size and better dispersion of the PtRu nanoparticles on the CNC support.

In a recent study, hollow graphitic carbon nanocages (CNCs) derived from polypyrrole and pyrolyzed at 750 °C (CNC-Ppy750) were used as a support for PtRu nanoparticles. mdpi.comresearchgate.net This material possessed a high specific surface area of 416 m²/g, which facilitated good metal dispersion. researchgate.net The resulting PtRu/CNC-Ppy750 electrocatalyst demonstrated superior performance in the methanol oxidation reaction (MOR) compared to a commercial PtRu on carbon black (CB) catalyst, with mass activities of 427 mA mg⁻¹ and 248 mA mg⁻¹, respectively. mdpi.comresearchgate.net This enhancement was attributed to the high surface area of the CNC support, uniform dispersion, and small size of the PtRu nanoparticles. mdpi.com Furthermore, in a direct methanol fuel cell single-cell test, the PtRu/CNC-Ppy750 anode showed a performance approximately 1.7 times higher than that of PtRu/CB. mdpi.com

Table 2: Comparison of PtRu Catalysts on Carbon Nanocoils and Carbon Black

CatalystSupport MaterialMass Activity (mA mg⁻¹)Retention Rate after 3000s (%)Reference
PtRu/CNC-Ppy750Carbon Nanocages42747.12 mdpi.com
PtRu/CBCommercial Carbon Black248Not specified mdpi.com

Carbon Nanotubes (CNTs) and Functionalized Variants (e.g., N-doped)

Carbon nanotubes (CNTs) are considered excellent support materials for electrocatalysts due to their unique one-dimensional structure, high electrical conductivity, large surface area, and good chemical stability. nii.ac.jprsc.orgacs.org When used as a support for PtRu nanoparticles, CNTs can lead to catalysts with higher activity and stability compared to conventional carbon black. nii.ac.jprsc.orgacs.org

The functionalization of CNTs can further enhance the performance of the supported PtRu catalysts. Non-covalent functionalization with molecules like 1-aminopyrene (B158619) can preserve the electronic structure of the CNTs and lead to a better distribution of PtRu nanoparticles, resulting in higher electrochemically active surface area and improved activity and stability for methanol oxidation. nih.gov Similarly, functionalizing multi-walled carbon nanotubes (MWCNTs) with ethylenediamine (B42938) modified cross-linked starch resulted in a PtRu catalyst with superior performance for ethanol oxidation compared to catalysts on acid-treated MWCNTs and Vulcan XC-72 carbon black. rsc.org

Nitrogen-doping of CNTs (N-CNTs) has emerged as a particularly effective strategy. The nitrogen atoms incorporated into the carbon lattice can act as anchoring sites for metal nanoparticles, leading to smaller particle sizes and more uniform dispersion. rsc.orgdntb.gov.ua This strong interaction between the N-doped support and the PtRu nanoparticles can also modify the electronic properties of the catalyst, enhancing its activity. osti.gov For instance, PtRu catalysts supported on N-doped CNTs have shown remarkable activity towards methanol oxidation. dntb.gov.ua A hybrid support consisting of a hydrogenated TiO2 shell on N-doped CNTs was shown to create a highly active and stable PtRu catalyst, surpassing the performance of commercial benchmarks. osti.gov

Table 3: Performance of PtRu Catalysts on Various CNT-Based Supports

Catalyst SupportKey FeatureApplicationPerformance HighlightReference
Starch-functionalized MWCNTsSimple, non-corrosive functionalizationEthanol OxidationHigher electrocatalytic activity and stability than PtRu/XC-72. rsc.org
1-aminopyrene-functionalized MWCNTsNon-covalent functionalizationMethanol OxidationHigher electrochemically active surface area and stability. nih.gov
Sonochemically functionalized CNTsHighly dispersed PtRu nanoparticles (<3.0 nm)Methanol OxidationHigher electrocatalytic activity than commercial Pt50Ru50/CB. acs.org
Nitrogen-doped CNTsSynergistic effect of N-dopingMethanol OxidationRemarkable activity towards methanol oxidation. dntb.gov.ua
TiO2/Oxygenated N-doped CNTsHybrid multifunctional supportMethanol OxidationSurpassed performance of commercial PtRu/C catalysts. osti.gov

Microporous Carbon (MPC) Derived from Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are crystalline materials with high porosity and surface area, which can be used as templates or precursors to synthesize highly porous carbon materials. frontiersin.orgnih.govsabanciuniv.eduacs.org These MOF-derived microporous carbons (MPCs) are promising supports for electrocatalysts due to their exceptionally high surface areas and well-defined pore structures. frontiersin.orgnih.govacs.org

For PtRu catalysts, MPC supports have been shown to significantly enhance performance. In one study, a microporous carbon was prepared by carbonizing a zinc-benzenetricarboxylate (Zn-BTC) MOF at 950°C. frontiersin.orgnih.gov This MPC possessed a very high surface area of 1,455 m²/g. frontiersin.orgnih.gov When PtRu nanoparticles were deposited on this support (Pt1Ru2/MPC 950), the resulting electrocatalyst exhibited superior activity and stability for formic acid oxidation. frontiersin.orgnih.gov The high performance was attributed to the high surface area of the carbon support, which ensures enhanced metal dispersion and high mass transportation during electrocatalysis. frontiersin.org

The synthesis of MPC from inexpensive MOF precursors is seen as a significant advancement for fuel cell technology. frontiersin.orgnih.gov The unique structure of MOF-derived carbons, with their hierarchical porosity, can improve mass transfer and increase the density of active sites in the catalyst layer. sabanciuniv.edu Research has demonstrated that catalysts supported on MOF-derived porous carbon can exhibit increased mass and specific activity compared to those on other carbon supports like reduced graphene oxide. sabanciuniv.edu The combination of high surface area, porous structure, and the potential for heteroatom doping makes MOF-derived carbons a highly tunable and effective platform for supporting PtRu electrocatalysts. frontiersin.orgnih.govntu.edu.sg

Table 4: Characteristics of a PtRu Catalyst on MOF-Derived Microporous Carbon

Catalyst SystemSupport MaterialSupport Surface AreaApplicationKey FindingReference
Pt1Ru2/MPC 950Zn-BTC MOF-derived carbon1,455 m²/gFormic Acid OxidationSuperior activity and stability due to high surface area and porosity. frontiersin.orgnih.gov

Carbon Nanofibers (CNFs)

Carbon nanofibers (CNFs) are another class of one-dimensional carbon materials that have been extensively studied as supports for PtRu catalysts. csic.es Their properties, such as diameter, surface area, pore volume, and degree of crystallinity (graphicity), can be controlled during synthesis, allowing for the optimization of the support for specific reactions. csic.es

The characteristics of the CNF support have a distinct influence on the electrooxidation of different alcohols. For methanol oxidation, highly crystalline (highly graphitic) CNFs are preferred as the PtRu support, as this appears to enhance the electronic properties of the catalyst, leading to higher activity. csic.es This is despite the fact that highly graphitic CNFs may have a lower surface area. csic.es

Conversely, for ethanol oxidation, the porosity of the CNF support plays a more critical role. Highly graphitic CNFs, which often have lower pore volumes, can lead to diffusional problems for the larger ethanol molecule, thus hindering the reaction. csic.es Therefore, for ethanol oxidation, PtRu catalysts supported on CNFs with a more developed and accessible porosity show maximized activity. csic.es

Studies have consistently shown that PtRu/CNF catalysts can outperform commercial PtRu/C catalysts, exhibiting higher catalytic performance and improved tolerance to CO poisoning during the methanol oxidation reaction. The use of CNFs as a support can lead to a good dispersion of PtRu nanoparticles, typically around 2 nm in size, and high electrochemically active surface areas. csic.es

Table 5: Influence of CNF Properties on Alcohol Oxidation with PtRu Catalysts

ReactionOptimal CNF PropertyRationaleReference
Methanol OxidationHigh Crystallinity (Graphicity)Favorable electronic interactions with PtRu nanoparticles. csic.es
Ethanol OxidationHigh Porosity / Pore VolumeMinimizes diffusional limitations for the larger ethanol molecule. csic.es

Ordered Mesoporous Carbon Films

Ordered mesoporous carbons (OMCs) represent a class of materials with highly ordered, interconnected pore structures, high surface areas, and good electrical conductivity. rsc.orgmdpi.comntu.edu.tw When fabricated as thin films, they offer a unique architecture for supporting electrocatalysts. The well-defined and controllable pore size and spacing make them ideal supports for achieving a high dispersion of catalyst nanoparticles. rsc.org

PtRu nanoparticles incorporated into OMC films have demonstrated significantly enhanced electrocatalytic activity. For the hydrogen evolution reaction (HER), PtRuNP/OMC catalyst films showed up to five times higher activity per unit mass of platinum compared to conventional Pt/C and PtRu/C reference catalysts. rsc.org This improvement is attributed to the high surface area of the OMC support and the excellent dispersion of the nanoparticles within the mesopores. rsc.org

In the context of direct methanol fuel cells (DMFCs), OMC-supported PtRu catalysts also show great promise. researchgate.netresearchgate.netmdpi.comntu.edu.tw The three-dimensional interconnected porous structure of OMCs promotes the uniform distribution of PtRu nanoparticles and facilitates mass transport of reactants and products. mdpi.com Studies have shown that PtRu catalysts supported on graphitized OMCs (gCMK-3) exhibit higher maximum current densities for methanol oxidation compared to commercial PtRu catalysts. mdpi.com The stationary currents from these PtRu/gCMK-3 catalysts also surpassed those of the commercial material, indicating their suitability as anode catalysts in DMFCs. mdpi.com Furthermore, using OMC thin films with channels oriented perpendicular to the film surface can further enhance the utilization efficiency of the PtRu nanocatalysts due to the shortened diffusion pathways. ntu.edu.tw

Table 6: Performance Metrics of PtRu Catalysts on Ordered Mesoporous Carbon Supports

Catalyst SystemApplicationKey Performance MetricComparisonReference
PtRuNP/OMC FilmHydrogen Evolution ReactionUp to 5x higher Pt mass activityvs. Pt/C/Nafion® and PtRu/C/Nafion® rsc.org
PtRu/gCMK-3Methanol OxidationHigher maximum current densitiesvs. Commercial PtRu catalyst mdpi.com
Pt85Ru15/OMCMethanol Oxidation22-fold catalytic enhancement at 0.5Vvs. Pt/OMC researchgate.net

Role of Support Properties in Catalytic Performance

Surface Area and Porosity Effects

The specific surface area and porosity of the support material are critical factors influencing the dispersion and utilization of Platinum-Ruthenium (1/1) nanoparticles. A high surface area generally allows for better dispersion of the metal nanoparticles, preventing their agglomeration and maximizing the number of active sites available for the reaction. msu.rumdpi.com

Studies have shown a direct correlation between the support's surface area and the catalytic activity. For instance, research on Pt-Ru (1/1) catalysts supported on Sibunit carbon revealed that the mass-specific activity and specific activity increase as the BET surface area of the support decreases. msu.ru A 10% Pt-Ru catalyst on Sibunit with a specific surface area of 72 m²/g demonstrated a mass-specific activity nearly three times higher than that of a commercial 20% Pt-Ru/Vulcan XC-72 catalyst. msu.ru This counterintuitive finding highlights the complex interplay between surface area and other factors. While a high surface area is generally desirable, the pore structure also plays a significant role.

The porosity of the support affects mass transport phenomena within the catalyst layer. msu.ru Mesoporous carbon supports, like CMK-3, with their interconnected porous structures and high surface areas (e.g., 904 m²/g), have been shown to ensure a high level of dispersion and are effective in restricting the crystal growth of Pt-Ru nanoparticles. csic.esmdpi.com This leads to smaller and more uniformly distributed catalyst particles, which is beneficial for catalytic activity. In contrast, supports with high microporosity can sometimes hinder catalyst utilization and mass transport within the catalyst layer. theseus.fi

The relationship between support properties and catalyst performance is further illustrated by comparing different carbon supports. For example, Pt-Ru catalysts supported on carbon nanocoils (CNCs) with both good crystallinity and a large surface area exhibited superior electrocatalytic performance compared to those supported on Vulcan XC-72 carbon. acs.org

Table 1: Influence of Carbon Support Properties on Pt-Ru (1/1) Catalyst Performance

Support MaterialKey PropertiesImpact on Pt-Ru (1/1) Performance
Sibunit Carbon Variable specific surface area (22–72 m²/g)Decreased surface area led to increased mass and specific activity. msu.ru
Carbon Nanocoils (CNC) High crystallinity and large surface areaSuperior electrocatalytic performance compared to Vulcan XC-72. acs.org
Mesoporous Carbon (CMK-3) High surface area (904 m²/g) and mesoporosityHigh dispersion, restricted crystal growth, and smaller particle size. csic.es
Double-Walled Carbon Nanotubes (DWNTs) High electrical conductivity and surface area, small diameterHighest specific activity for methanol oxidation. uwaterloo.ca

Electrical Conductivity and Electron Transfer

The electrical conductivity of the support material is a crucial parameter, particularly for electrocatalytic applications like those in fuel cells. The support facilitates the transfer of electrons between the catalyst nanoparticles and the electrode, and efficient electron transfer is essential for high catalytic performance. frontiersin.org Carbon-based materials are widely used as supports due to their inherent high electrical conductivity. theseus.fi

Materials like carbon nanotubes (CNTs) and graphene are particularly noted for their excellent electrical conductivity, which enables efficient electron transfer and provides more active sites for reactions. frontiersin.org The high conductivity of these materials is a key reason for the enhanced performance of Pt-Ru catalysts supported on them. uwaterloo.cafrontiersin.org For example, the superior performance of Pt-Ru catalysts on double-walled carbon nanotubes (DWNTs) is partly attributed to their high electrical conductivity, which facilitates charge transfer from the platinum particles to the nanotubes. uwaterloo.ca

Crystallinity of Carbon Supports

The crystallinity of the carbon support material has a significant impact on the performance of Platinum-Ruthenium (1/1) catalysts. Higher crystallinity in carbon supports is often associated with improved electrical conductivity and stability, which in turn enhances the catalytic activity. acs.orgmst.edu

Research has demonstrated a direct link between the crystallinity of the support and the catalyst's performance. For instance, a study on carbon nanocoil-supported Pt-Ru nanoparticles concluded that the high crystallinity of the nanocoil surface contributed to the observed enhanced catalytic activity. mst.edu Similarly, Pt-Ru alloy catalysts supported on carbon nanocoils (CNC) with good crystallinity and a large surface area showed superior electrocatalytic performance compared to catalysts on less crystalline supports like Vulcan XC-72. acs.org

The degree of graphitization, a measure of crystallinity, is an important factor. Raman spectroscopy is often used to characterize the crystallinity of carbon materials, with the ratio of the D-band to G-band intensities (ID/IG) indicating the degree of disorder or amorphous carbon. A lower ID/IG ratio generally signifies a higher degree of crystallinity. researchgate.net Studies have shown that a reduction step during catalyst preparation can have a positive effect on crystallinity by removing oxygen atoms from the graphitic structure. researchgate.net

The improved performance of catalysts on highly crystalline supports can be attributed to several factors. Besides better electrical conductivity, higher crystallinity can lead to a more stable support structure, which is less prone to corrosion under operating conditions. This enhanced stability helps to maintain the dispersion of the Pt-Ru nanoparticles over time, preventing performance degradation.

Support-Catalyst Interaction and Its Influence on Activity

The nature of the support surface plays a crucial role in these interactions. For example, the presence of functional groups, such as nitrogen-containing groups on N-doped graphene, can introduce new active sites and facilitate a synergistic interaction between the metallic nanoparticles and the support. rsc.org This enhanced interaction can lead to improved catalytic performance.

The support also influences the size, dispersion, and chemical state of the catalyst particles. A strong interaction can help to anchor the nanoparticles, preventing their agglomeration and maintaining a high active surface area. theseus.fi For instance, carbon nanofibers have been shown to promote the dispersion of Pt-Ru nanoparticles, leading to enhanced catalytic activity due to the specific interactions between the carbon nanofibers and the metal nanoparticles. mdpi.com

Furthermore, the support can directly participate in the catalytic reaction. In some cases, the support can facilitate the removal of poisoning species like carbon monoxide (CO) from the catalyst surface. For example, some metal oxide supports can provide oxygen species that help oxidize CO adsorbed on adjacent Pt sites, a phenomenon known as the bifunctional mechanism. acs.org The electronic interactions between the support and the catalyst can also alter the d-band structure of platinum, which is known to influence its catalytic activity. acs.org

Alternative Support Materials

While carbon-based materials are the most prevalent supports for Platinum-Ruthenium (1/1) catalysts, research has explored various alternative materials to overcome some of the limitations of carbon, such as its susceptibility to corrosion under certain conditions. Metal oxides have emerged as a promising class of alternative supports. rsc.org

Metal Oxides (e.g., WO₃)

Tungsten oxide (WO₃) has been investigated as a promising alternative support material for platinum-based catalysts. tandfonline.comresearchgate.net It has been shown to exhibit good thermal and electrochemical stability, which are crucial for long-term catalyst performance. researchgate.net The use of WO₃ as a support can also lead to enhanced catalytic activity for reactions like methanol oxidation. tandfonline.com

One of the key advantages of using WO₃ is its potential to act as a co-catalyst. It can promote the oxidation of carbon monoxide (CO), a common poisoning species for platinum catalysts, through a bifunctional mechanism. tandfonline.com This is particularly beneficial in applications like direct methanol fuel cells (DMFCs), where CO is an intermediate product. Studies have shown that Pt-WO₃ catalysts can exhibit higher activity for methanol oxidation than commercial Pt-Ru/C catalysts with equivalent platinum loading, with an optimal Pt:W ratio of 1:1. tandfonline.comtandfonline.com

However, the interaction between Pt and WO₃ can be complex. While some studies have not found evidence of electronic interactions between tungsten oxide and platinum, others suggest that the addition of tungsten can lead to physical modifications of the catalyst, such as increased particle agglomeration. canada.ca The formation of water-soluble hydrogen tungsten bronze (HxWO₃) on the support surface has also been identified as a potential degradation mechanism. acs.org Despite these challenges, the unique properties of WO₃ make it a subject of ongoing research for developing more robust and efficient catalyst systems.

Stability and Durability Studies of Platinum Ruthenium 1/1 Electrocatalysts

Long-Term Performance and Stability in Electrocatalytic Systems

Platinum-ruthenium (Pt-Ru) catalysts are recognized for their superior performance in methanol (B129727) oxidation reactions, largely due to the bifunctional mechanism where platinum adsorbs methanol and ruthenium facilitates the oxidation of carbon monoxide (CO), a common catalyst poison. mdpi.com However, the long-term stability of these catalysts is a significant concern.

Studies have shown that the stability of Pt-Ru catalysts is intrinsically linked to the support material. scielo.br While carbon has been a conventional support, its susceptibility to electrochemical oxidation under fuel cell operating conditions can lead to catalyst degradation. pnas.org Novel support materials, such as titanium-ruthenium oxide (TRO), have demonstrated remarkable stability. pnas.org In accelerated degradation tests, a Pt/TRO catalyst showed a negligible loss in cell voltage (15 mV) at 1 A·cm⁻² after in-situ testing, whereas a conventional Pt/C catalyst's performance degraded to a point where operation at that current density was no longer possible. pnas.org

The structural and morphological characteristics of the Pt-Ru nanoparticles, which are influenced by the synthesis method, also play a crucial role in their long-term performance. mdpi.com Factors such as alloy composition, particle size and shape, and distribution uniformity all impact the catalyst's activity and durability. mdpi.com For instance, research has indicated that highly alloyed PtRu black catalysts with small particle sizes (around 3 nm) exhibit enhanced catalytic activity and durability for methanol oxidation compared to commercial products. researchgate.net

Long-term stability tests, often conducted using chronoamperometry and cyclic voltammetry, reveal the gradual decay in catalytic activity. lancs.ac.uknih.gov For example, a study on PtRu mesoporous nanospheres showed a 22.6% decline in its initial catalytic activity after durability testing. rsc.org However, strategies such as embedding PtRu nanoparticles in nitrogen-doped carbon layers have shown promise in mitigating this degradation, with no loss in electrochemical surface area (ECSA) or methanol oxidation activity observed after potential cycling. researchgate.net

Catalyst SystemSupport MaterialStability TestPerformance LossReference
Pt/TROTitanium-Ruthenium OxideIn-situ accelerated degradationNegligible voltage loss (15 mV) at 1 A·cm⁻² pnas.org
Pt/HSACHigh Surface Area CarbonIn-situ accelerated degradationOperation at 1 A·cm⁻² not possible pnas.org
PtRu/CCarbonLong-term voltammetric cycles20 mV increase in overpotential after 10,000 cycles scielo.br
PtRu Mesoporous Nanospheres/CCarbonChronoamperometry22.6% decline in initial mass activity rsc.org
PtRu embedded in N-doped carbonNitrogen-doped carbonPotential cycling (0.6V to 1.0V)No loss in ECSA or MOR activity researchgate.net

Resistance to Ruthenium Dissolution in Acidic Media

A significant challenge to the long-term stability of Pt-Ru catalysts is the dissolution of ruthenium in the acidic environment of proton-exchange membrane fuel cells (PEMFCs). researchgate.net Ruthenium is more prone to dissolution than platinum, particularly under the oxidative conditions experienced during fuel cell operation. researchgate.netacs.org This selective leaching of ruthenium can alter the catalyst's composition and structure, leading to a decline in performance. acs.org

The dissolution of ruthenium is influenced by the electrode potential. researchgate.netjst.go.jp Studies using online inductively coupled plasma mass spectrometry (ICP-MS) have shown that ruthenium dissolution can be significantly higher than platinum dissolution, especially for ruthenium-rich catalyst compositions. acs.org For instance, in the presence of isopropanol (B130326), ruthenium dissolution was found to be several times higher than that of platinum. acs.org

However, the formation of a platinum shell around a ruthenium core in Pt-Ru nanoparticles can inhibit or slow down the dissolution of the ruthenium core. researchgate.net The effectiveness of this protective platinum layer often depends on its thickness and integrity, as the formation of pinholes can still allow for ruthenium leaching. researchgate.net

The electrolyte composition also plays a role. The presence of chloride ions, for example, can facilitate the dissolution of both platinum and ruthenium through the formation of soluble chloro complexes. jst.go.jp Research has shown a linear increase in the dissolution ratios of both metals with the logarithm of the chloride ion concentration. jst.go.jp

ConditionEffect on Ruthenium DissolutionReference
Ruthenium-rich compositionIncreased dissolution acs.org
Presence of isopropanolHigher dissolution compared to platinum acs.org
Platinum shell on Ruthenium coreInhibits or slows down dissolution researchgate.net
Presence of Chloride ionsIncreases dissolution jst.go.jp
Acidic Media (e.g., HClO₄)Facilitates dissolution researchgate.net

Factors Affecting Catalyst Degradation (e.g., Particle Agglomeration, Sintering)

Besides ruthenium dissolution, several other degradation mechanisms affect the stability of Pt-Ru (1/1) electrocatalysts. These processes lead to a loss of electrochemically active surface area (ECSA) and, consequently, a decrease in catalytic performance. arxiv.org

Particle Agglomeration and Sintering: At elevated temperatures and under fluctuating potentials typical of fuel cell operation, the metallic nanoparticles on the support surface can become mobile. fz-juelich.de This mobility can lead to the coalescence of smaller particles into larger ones, a process known as sintering or agglomeration. fz-juelich.deiastate.edu This increase in particle size results in a significant reduction of the active surface area available for the electrochemical reactions. arxiv.org The stability of the support material is crucial in mitigating this effect; for example, oxides with lower concentrations of oxygen vacancies can better stabilize the nanoparticles and prevent coalescence. fz-juelich.de

Support Corrosion: The degradation of the carbon support material is a major contributor to catalyst instability. pnas.org The electrochemical oxidation of carbon to carbon dioxide can occur, especially during startup and shutdown cycles when high potentials are experienced. pnas.org This corrosion of the support leads to the detachment and agglomeration of the catalyst nanoparticles, causing a severe loss of performance. pnas.org

Leaching of Active Sites: The dissolution of individual metal atoms from the catalyst nanoparticles is a fundamental degradation pathway. arxiv.org This leached metal can then redeposit onto larger, more thermodynamically stable particles in a process called Ostwald ripening. arxiv.org This leads to an increase in the average particle size and a decrease in the total ECSA. arxiv.org

Inhibiting Effect of Oxides: Over time and with prolonged operation, the formation of platinum and ruthenium oxides on the catalyst surface has been observed. mdpi.com These oxide species can block the active metal sites that are necessary for methanol electrooxidation, thereby inhibiting the catalytic activity. mdpi.com

Strategies for Enhancing Stability and Durability of PtRu (1/1) Catalysts

To address the degradation issues and enhance the long-term performance of Pt-Ru (1/1) catalysts, various strategies are being explored by researchers.

Advanced Support Materials: A key strategy is the development of more stable support materials to replace conventional carbon black. scielo.br Materials like graphitized carbon, carbon nanotubes (CNTs), and non-carbon supports such as tungsten carbide, molybdenum carbide, and various metal oxides have shown improved electrochemical stability. scielo.br For instance, titanium-ruthenium oxide (TRO) has been demonstrated as an exceptionally corrosion-resistant support that also promotes high catalytic activity. pnas.orgpnas.org

Alloying and Core-Shell Structures: The formation of bimetallic or trimetallic alloys can enhance stability. scielo.br Creating core-shell nanoparticles, where a more stable metal like platinum forms a shell around a more reactive core (e.g., ruthenium), can protect the core from dissolution. researchgate.net This approach can also modify the electronic properties of the platinum shell, further enhancing catalytic activity.

Control of Nanoparticle Morphology and Synthesis: The method of catalyst synthesis significantly impacts its final properties. mdpi.com Techniques that allow for precise control over particle size, shape, and composition can lead to more durable catalysts. mdpi.comrsc.org For example, synthesizing PtRu nanowires with specific crystal facets has been shown to improve mass activity and durability compared to nanocubes. rsc.org

Surface Modification and Coating: Coating the catalyst with a protective layer is another effective strategy. Embedding PtRu nanoparticles within nitrogen-doped carbon layers has been shown to prevent loss of ECSA and activity during potential cycling. researchgate.net Similarly, overcoating a supported metal catalyst can improve its stability. iastate.edu

Process Optimization: Optimizing the operating conditions of the fuel cell, such as maintaining an optimal temperature range and managing the reaction environment, can also contribute to catalyst durability. arxiv.orgfz-juelich.de For instance, introducing water vapor into the reaction environment has been shown to reduce the number of oxygen vacancies at the interface between an oxide support and the metal nanoparticles, thereby enhancing nanoparticle stability. fz-juelich.de

StrategyDescriptionBenefitReference
Advanced Support MaterialsUsing materials like titanium-ruthenium oxide or tungsten carbide instead of carbon.Increased resistance to corrosion and better stabilization of nanoparticles. scielo.brpnas.org
Core-Shell NanostructuresEncapsulating a ruthenium core with a platinum shell.Protects the ruthenium core from dissolution in acidic media. researchgate.net
Controlled SynthesisPrecisely controlling the size, shape, and composition of nanoparticles.Enhanced activity and durability due to optimized structure. mdpi.comrsc.org
Protective CoatingsEmbedding catalyst particles in materials like nitrogen-doped carbon.Prevents degradation and loss of active surface area. researchgate.net
Process OptimizationIntroducing water vapor to the reaction environment.Reduces oxygen vacancies on oxide supports, stabilizing nanoparticles. fz-juelich.de

Future Research Directions for Platinum Ruthenium 1/1 Systems

Development of Novel Synthesis Approaches for Precise Atomic and Structural Control

The catalytic performance of PtRu nanoparticles is intrinsically linked to their size, shape, and composition. Consequently, a significant research effort is directed towards developing synthesis methods that offer precise control over these parameters at the atomic level.

Future research will likely focus on refining existing methods and exploring new ones to achieve monodisperse PtRu nanoparticles with well-defined structures. Methods like the polyol process, which uses a polyol as both a solvent and a reducing agent, have shown promise in controlling particle size by varying parameters such as the concentration of the capping agent. acs.orgresearchgate.net For instance, the use of oleylamine (B85491) as a capping agent in a polyalcohol reduction has produced face-centered cubic (fcc) PtRu nanoparticles with sizes ranging from 3.5 to 6.5 nm. acs.org Similarly, the pH of the synthesis solution in ethylene (B1197577) glycol reduction has been shown to control the size of PtRu colloids between 0.7 and 4 nm. researchgate.net

Solvothermal synthesis, a method involving high temperature and pressure, is another area of active development. mdpi.com It allows for the formation of PtRu alloy nanoparticles, and in-situ studies have revealed that the process can involve the initial nucleation of platinum nanocrystals followed by the formation of the bimetallic alloy. rsc.org One-step solvothermal approaches have successfully produced ultrathin PtRu nanocrystals with tunable morphologies like nanowires, nanorods, and nanocubes. acs.orgnih.gov

Furthermore, sonochemical methods, which utilize high-intensity ultrasound, have been shown to produce PtRu alloy phases with compositions close to the initial precursor mole ratio. acs.org The development of these and other novel techniques, such as vapor phase synthesis to avoid impurities from chemical reduction steps, will be crucial for the rational design of next-generation PtRu catalysts. acs.org

Further Advancements in In Situ/Operando Characterization Techniques

To understand the dynamic changes that PtRu catalysts undergo during a chemical reaction, advanced in-situ and operando characterization techniques are indispensable. These methods allow researchers to observe the catalyst's structure, composition, and electronic properties under real operating conditions.

Techniques like in-situ synchrotron radiation powder X-ray diffraction (SR-PXRD) have been instrumental in elucidating the formation mechanism of PtRu nanoparticles during solvothermal synthesis. rsc.org Operando X-ray absorption spectroscopy (XAS) is another powerful tool that can provide insights into the electronic structure and local atomic environment of both platinum and ruthenium in an operating fuel cell. acs.orgresearchgate.netuva.nl This can help in understanding phenomena like the transfer of ruthenium during the fuel cell's lifetime. researchgate.net

In-situ Fourier-transform infrared (FTIR) spectroscopy is crucial for identifying adsorbed species on the catalyst surface, such as carbon monoxide (CO), and for understanding the reaction pathways. bohrium.comresearchgate.net For example, in-situ FTIR has shown that high-temperature annealed PtRu/PC-H nanocatalysts can generate CO2 at a lower potential compared to other PtRu catalysts, indicating an improved ability to cleave C-H bonds and mitigate CO poisoning. bohrium.comresearchgate.net

Future advancements in these techniques, potentially combining multiple spectroscopic and microscopic methods, will provide a more comprehensive picture of the catalyst at work. This will enable a deeper understanding of deactivation mechanisms and guide the design of more robust and active PtRu catalysts. acs.orgacs.orgacs.org

Tailoring Surface Structure and Facet Engineering for Enhanced Activity

The catalytic activity of nanoparticles is highly dependent on their surface atomic arrangement. Therefore, controlling the exposed crystal facets of PtRu nanocrystals is a key strategy for enhancing their performance.

Research has shown that different facets of PtRu exhibit varying catalytic activities. For example, {111}-terminated PtRu nanowires have demonstrated significantly higher stability and mass activity for the methanol (B129727) oxidation reaction compared to {100}-terminated PtRu nanocubes. acs.orgnih.gov This suggests that the PtRu {111} facets possess superior activity and resistance to CO poisoning. acs.orgnih.govrsc.org

The synthesis of nanocrystals with high-index facets, which contain a high density of atomic steps, kinks, and edges, is another promising direction. researchgate.netresearchgate.netmdpi.com These low-coordination sites are often more catalytically active. For instance, Pt-Ru alloy concave nanocubes with high-index {510} facets have shown enhanced activity for ethanol (B145695) and CO electro-oxidation due to the synergistic effect of the high-index facets and the alloying with ruthenium. researchgate.net

Future work will involve developing more sophisticated synthesis methods to precisely control the shape and expose specific, highly active facets on PtRu nanoparticles. rsc.orgrsc.org This will allow for a more fundamental understanding of the structure-activity relationship and the design of catalysts with optimized surface structures.

Integration of Multi-metallic Systems and Core-Shell Architectures with PtRu (1/1)

To further improve the catalytic activity and reduce the cost of Pt-based catalysts, researchers are exploring the integration of PtRu with other metals in multi-metallic systems and the development of core-shell architectures.

Adding a third or even a fourth metal to the PtRu alloy can enhance its properties through synergistic effects. Ternary catalysts such as PtRuMo, PtRuSn, PtRuW, PtRuNi, and PtRuRh have been investigated for their improved CO tolerance and activity in methanol oxidation. scispace.comresearchgate.net For example, the addition of rhodium to PtRu can enhance the catalytic activity towards both CO and methanol oxidation. scispace.com Quaternary systems like Pt-Ru-Os-Ir have also shown superior performance compared to binary Pt-Ru catalysts. acs.org

Core-shell structures, where a core of one material is covered by a shell of another, offer a way to maximize the utilization of precious platinum and tune the electronic properties of the catalyst. researchgate.netmdpi.com For instance, a Ru-core/Pt-shell structure has been shown to emerge at intermediate alloy compositions and is a promising architecture. osti.gov The interaction between the core and the shell can induce strain and ligand effects, modifying the catalytic activity of the platinum shell. mdpi.com Research has explored various core materials, including precious metals, non-precious metals, and transition metal carbides/nitrides. mdpi.com For example, PtRu alloy shells on various cores have been synthesized to leverage the bifunctional mechanism for enhanced CO resistance. mdpi.com

Future research will focus on the rational design and synthesis of multi-metallic and core-shell PtRu catalysts with optimized compositions and structures for specific reactions. nih.govacs.orgchinesechemsoc.org

Computational Design and Optimization of PtRu (1/1) Catalysts

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the properties of catalytic materials. osti.govarxiv.org

DFT calculations can be used to study the adsorption energies of reactants and intermediates, such as CO and OH, on different PtRu surfaces. acs.orgrsc.org These calculations have shown that the mixing of Pt with Ru leads to a weaker binding of CO and OH to the Pt sites, while the mixing of Ru with Pt results in stronger binding to the Ru sites. acs.org This information is crucial for understanding the bifunctional mechanism of PtRu catalysts, where Pt sites are active for methanol dehydrogenation and Ru sites provide hydroxyl species for CO oxidation. acs.org

Computational methods can also be used to screen new catalyst compositions and structures before they are synthesized in the lab, accelerating the discovery of improved materials. researchgate.net For example, a self-consistent charge density-functional tight-binding (SCC-DFTB) parametrization for PtRu alloys has been developed to enable computationally inexpensive and accurate modeling of PtRu clusters. osti.gov This allows for the systematic study of the influence of size, structure, and composition on catalytic performance.

Future research will involve the use of more sophisticated computational models, including machine learning and artificial intelligence, to design and optimize PtRu catalysts with tailored properties for specific applications. researchgate.net

Exploration of Novel and High-Performance Support Materials

Carbon nanotubes (CNTs) and graphene have emerged as promising support materials due to their unique electronic and structural properties, including high external surface area and excellent electronic conductivity. scilit.comresearchgate.netepa.gov Studies have shown that PtRu nanoparticles supported on CNTs and graphene exhibit enhanced electrocatalytic activity and durability compared to commercial PtRu/C catalysts. Functionalizing these carbon materials, for instance with nitrogen doping, can further improve the dispersion and performance of the PtRu nanoparticles. scilit.com

Three-dimensional porous composites of graphene and CNTs have also been developed to prevent the restacking of graphene sheets and create a hierarchical structure that supports well-dispersed PtRu nanoclusters, leading to significantly higher current intensity for methanol oxidation. researchgate.net Other innovative support materials being investigated include titanium carbide (Ti3C2Tx) nanosheets, which, when combined with CNTs, can effectively support PtRu bimetallic alloys. jim.org.cn

The future in this area lies in the design and synthesis of advanced support materials with tailored porosity, surface chemistry, and electronic properties to maximize the performance and durability of PtRu (1/1) catalysts.

Data Tables

Table 1: Comparison of Synthesis Methods for PtRu Nanoparticles

Synthesis MethodKey ParametersResulting Nanoparticle CharacteristicsReference
Polyol ReductionCapping agent concentration, pHControlled size (3.5-6.5 nm), fcc structure acs.org
Ethylene Glycol ReductionpH of solutionControlled colloid size (0.7-4 nm) researchgate.net
Solvothermal SynthesisSurfactants, TimeTunable morphologies (nanowires, nanorods, nanocubes) acs.orgnih.gov
Sonochemical MethodPrecursor mole ratioAlloy phase formation, composition close to precursor ratio acs.org
Formic Acid Reduction-Pt-Ru binary alloy formation frontiersin.org
Methanol Reduction-Pt-Ru binary alloy formation frontiersin.org
Ethylene Glycol Reduction-Pt-Ru binary alloy formation, superior performance frontiersin.org

Table 2: Performance of PtRu Catalysts with Different Facets and Structures

Catalyst StructureKey FeatureEnhanced PerformanceReference
{111}-terminated PtRu nanowiresSpecific crystal facetHigher stability and mass activity for MOR acs.orgnih.gov
Pt-Ru concave nanocubesHigh-index {510} facetsEnhanced ethanol and CO electro-oxidation researchgate.net
High-temperature annealed PtRu/PC-HHigh alloying degreeSuperior MOR performance and CO tolerance bohrium.comresearchgate.net
PtRu/GS-CNT3D porous composite support~3.2 times higher current intensity than on carbon researchgate.net

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing a 1:1 Pt-Ru alloy, and how do synthesis conditions influence homogeneity?

  • Methodological Answer : Common synthesis approaches include co-reduction of metal precursors (e.g., H₂PtCl₆ and RuCl₃) using reducing agents like NaBH₄ or ethylene glycol, and electrochemical deposition on conductive substrates. Homogeneity depends on precise control of precursor ratios, pH, temperature, and reduction kinetics. Characterization via XRD (to confirm alloy formation) and TEM/EDS (to verify elemental distribution) is critical. Inconsistent stirring or rapid reduction can lead to phase segregation, necessitating optimization of reaction parameters .

Q. How do researchers validate the atomic ratio (1:1) in Pt-Ru alloys?

  • Methodological Answer : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies bulk composition, while X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS) assess surface and localized ratios. Cross-validation with XRD lattice parameter shifts (alloying reduces Pt lattice spacing) is recommended to ensure consistency between bulk and surface compositions .

Q. What characterization techniques are essential for assessing Pt-Ru (1/1) catalytic activity?

  • Methodological Answer :

  • Electrochemical Methods : Cyclic voltammetry (CO stripping voltammetry) to measure CO tolerance and active surface area.
  • Spectroscopy : In-situ FTIR or Raman to identify intermediate species during reactions (e.g., CO* in methanol oxidation).
  • Morphology : TEM for particle size distribution and STEM-EDS for elemental mapping.
    A multi-technique approach minimizes artifacts from single-method limitations .

Advanced Research Questions

Q. How does the bifunctional mechanism in Pt-Ru (1/1) enhance methanol oxidation efficiency compared to pure Pt?

  • Methodological Answer : Pt facilitates methanol dehydrogenation, while Ru oxides promote water activation at lower potentials, enabling oxidative removal of CO intermediates. Advanced studies combine in-situ electrochemical mass spectrometry (DEMS) and density functional theory (DFT) to map reaction pathways. For example, Ru sites lower the energy barrier for OH* formation, critical for CO* oxidation .

Q. Why do studies report conflicting catalytic activities for Pt-Ru (1/1) alloys under similar conditions?

  • Methodological Answer : Discrepancies arise from variations in:

  • Surface composition : Sputtering or annealing may alter surface Ru/Pt ratios.
  • Electrolyte pH : Ru dissolution occurs in acidic media, reducing long-term stability.
  • Particle size : Smaller nanoparticles (<5 nm) may exhibit strain effects.
    Mitigation strategies include controlled-atmosphere synthesis and accelerated stability testing (e.g., potential cycling in 0.5 M H₂SO₄) to standardize comparisons .

Q. How can researchers design experiments to isolate the contribution of Ru in Pt-Ru (1/1) electrocatalysts?

  • Methodological Answer :

  • Selective Poisoning : Use thiocyanate (SCN⁻) to selectively block Pt sites, isolating Ru activity.
  • Isotopic Labeling : Track OH* formation via D₂O electrolytes and in-situ spectroscopy.
  • Model Surfaces : Study single-crystal Pt-Ru surfaces (e.g., Pt(111)-Ru) to decouple geometric and electronic effects .

Data Analysis & Reproducibility

Q. What statistical approaches address variability in Pt-Ru (1/1) nanoparticle synthesis?

  • Methodological Answer : Design of Experiments (DoE) frameworks (e.g., factorial designs) optimize synthesis parameters (precursor concentration, temperature). Principal Component Analysis (PCA) reduces dimensionality in datasets (e.g., EDS maps), while Bland-Altman plots assess inter-lab reproducibility .

Q. How should researchers handle contradictory data on Pt-Ru (1/1) stability in fuel cell environments?

  • Methodological Answer : Conduct post-mortem analysis of aged catalysts using XPS (to detect Ru dissolution) and TEM (to observe particle aggregation). Compare degradation under accelerated stress tests (e.g., 30,000 potential cycles) vs. real-world conditions. Reporting full experimental metadata (e.g., electrolyte purity, potential sweep rates) is critical for replication .

Tables for Comparative Analysis

Catalyst CO Tolerance (mA/cm²)Methanol Oxidation Activity (mA/mgₚₜ)Stability (Cycles to 50% Activity Loss)
Pt-Ru (1/1)1.2 ± 0.3480 ± 505,000
Pure Pt0.1 ± 0.05120 ± 301,200
Pt-Ru (3:1)0.8 ± 0.2320 ± 403,500

Data synthesized from multiple studies on methanol oxidation in 0.5 M H₂SO₄ + 1 M CH₃OH at 25°C .

Guidance for Replication

  • Synthesis Reproducibility : Share raw EDS/TEM data and precursor batch details as supplementary information.
  • Electrochemical Testing : Adopt IUPAC-recommended protocols for electrode preparation and IR correction .

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